1,4-Butanedisulfonic Acid Disodium Salt
Description
The exact mass of the compound 1,4-Butanedisulfonic acid, disodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Butanedisulfonic Acid Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanedisulfonic Acid Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
36589-61-4 |
|---|---|
Molecular Formula |
C4H10NaO6S2 |
Molecular Weight |
241.2 g/mol |
IUPAC Name |
disodium;butane-1,4-disulfonate |
InChI |
InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10); |
InChI Key |
BANLSWYBYSATCV-UHFFFAOYSA-N |
SMILES |
C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na] |
Other CAS No. |
36589-61-4 |
Synonyms |
1,4-Butanedisulfonic Acid Sodium Salt (1:2); Disodium Butane-1,4-disulfonate; 1,4-Butanedisulfonic Acid Disodium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Butanedisulfonic Acid Disodium Salt
Introduction
In the landscape of modern pharmaceutical research and development, the precise understanding of chemical reagents is paramount. This guide provides a comprehensive technical overview of 1,4-Butanedisulfonic acid disodium salt, a compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental properties, applications, and the technical considerations crucial for its effective use in a laboratory setting. This document is structured to provide not only foundational knowledge but also actionable insights derived from practical applications.
Core Physicochemical Properties
A thorough grasp of the physicochemical properties of 1,4-Butanedisulfonic acid disodium salt is the bedrock of its application in research. These parameters dictate its behavior in various experimental conditions and are critical for accurate and reproducible results.
Molecular Formula and Weight
The chemical identity of a compound is fundamentally defined by its molecular formula and weight. For 1,4-Butanedisulfonic acid disodium salt, these are:
-
Exact Mass: 261.95600 Da[3]
These values are essential for stoichiometric calculations in reaction setups and for the preparation of solutions with precise concentrations.
Structural Representation
The arrangement of atoms within the molecule influences its reactivity and interactions.
Caption: 2D structure of 1,4-Butanedisulfonic acid disodium salt.
Key Physicochemical Data
The following table summarizes critical data points for this compound, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 36589-61-4 | [1][3][4][5][6] |
| Appearance | White powder to crystal | [7] |
| Melting Point | 147 °C | [3] |
| Density | 2.347 g/cm³ | [3] |
| Refractive Index | 1.539 | [3] |
| InChI Key | HQDMQCFIQZBDED-UHFFFAOYSA-N | [3] |
| SMILES | O=S(=O)(CCCCS(=O)(=O)O[Na])O[Na] | [4] |
These parameters are invaluable for material handling, storage, and analytical method development. For instance, the melting point is a key indicator of purity, while the refractive index is useful in certain quantitative analyses.
Applications in a Research and Drug Development Context
The utility of 1,4-Butanedisulfonic acid disodium salt in the scientific field is noteworthy, particularly in pharmacology and as a crucial intermediate in organic synthesis.
Role as a Pharmaceutical Intermediate
A significant application of this compound is its role as an intermediate in the synthesis of more complex pharmaceutical agents. Notably, it is a precursor in the production of Simeitai (S-adenosylmethionine 1,4-butanedisulfonate), a liver-protecting drug.[8] The synthesis of such drugs requires high-purity starting materials, making the quality of 1,4-Butanedisulfonic acid disodium salt a critical factor in the overall yield and purity of the final active pharmaceutical ingredient (API).
Potential Therapeutic Applications
Research has indicated that Butane-1,4-disulfonic Acid Disodium Salt has shown efficacy in mitigating the acute toxicity of the herbicide paraquat dichloride in animal models.[4][9] It has also been observed to suppress the formation of lipid peroxides in the lungs, suggesting a potential role as a protective agent against oxidative stress-induced cellular damage.[4][9] These findings open avenues for further investigation into its therapeutic potential in conditions associated with oxidative damage.
Utility in Salt Formation for Drug Formulation
In drug development, converting a drug into a salt form is a common strategy to enhance its physicochemical properties, such as solubility, stability, and dissolution rate.[10][11] While 1,4-Butanedisulfonic acid itself is not a common counter-ion, the principles of salt formation are highly relevant. The disodium salt of this sulfonic acid demonstrates how the introduction of ionic character can significantly alter a molecule's properties. For weakly acidic or basic drugs, forming a salt can be the key to achieving a viable pharmacokinetic profile.[10]
Experimental Protocols and Methodologies
To ensure the reliable application of 1,4-Butanedisulfonic acid disodium salt in a research setting, adherence to well-defined protocols is essential.
Preparation of a Standard Aqueous Solution
This protocol outlines the steps for preparing a 0.1 M aqueous solution, a common starting point for many experiments.
Materials:
-
1,4-Butanedisulfonic acid disodium salt (MW: 262.21 g/mol )
-
Deionized water
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass: For a 0.1 M solution in 100 mL, the required mass is: 0.1 mol/L * 0.1 L * 262.21 g/mol = 2.6221 g
-
Weigh the compound: Accurately weigh approximately 2.6221 g of 1,4-Butanedisulfonic acid disodium salt using an analytical balance.
-
Dissolution: Transfer the weighed compound into the 100 mL volumetric flask. Add approximately 70 mL of deionized water.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved.
-
Final Volume Adjustment: Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
Caption: Workflow for preparing a standard aqueous solution.
Considerations for Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: It is recommended to handle 1,4-Butanedisulfonic acid disodium salt in a well-ventilated area.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid generating dust.[3]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Some suppliers recommend storage at -20°C.[5] Always refer to the supplier's specific storage recommendations.
Conclusion
1,4-Butanedisulfonic acid disodium salt is a chemical compound with well-defined physicochemical properties and important applications, particularly as a pharmaceutical intermediate. Its potential therapeutic uses and its relevance to the principles of drug formulation make it a subject of interest for researchers in the life sciences. A thorough understanding of its characteristics and adherence to precise experimental protocols are fundamental to leveraging its potential in scientific discovery and drug development.
References
-
Veeprho. (n.d.). Butane-1,4-disulfonic Acid Disodium Salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Butanedisulfonate. PubChem Compound Database. Retrieved from [Link]
-
EURO KEMICAL S.R.L. (n.d.). 1,4-Butanedisulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101219976A - The preparation method of 1,4-butanedisulfonate sodium.
- Google Patents. (n.d.). CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate.
- Prajapati, R., & Tekade, R. K. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Drug Delivery Systems (pp. 1-34). Academic Press.
- Bray, B., & Bansal, T. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceutical Journal, 297(7893).
Sources
- 1. 1,4-Butanedisulfonic acid disodium salt | CAS 36589-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Butane-1,4-disulfonic Acid Disodium Salt | CymitQuimica [cymitquimica.com]
- 5. Butane-1,4-disulfonic Acid Disodium Salt [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. Disodium 1,4-Butanedisulfonate | 36589-61-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]
- 9. 1,4-Butanedisulfonic acid disodium salt | 36589-61-4 [chemicalbook.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bjcardio.co.uk [bjcardio.co.uk]
Synthesis of 1,4-butanedisulfonic acid disodium salt from 1,4-dichlorobutane
An In-depth Technical Guide to the Synthesis of 1,4-Butanedisulfonic Acid Disodium Salt from 1,4-Dichlorobutane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-butanedisulfonic acid disodium salt, a valuable chemical intermediate in the pharmaceutical and specialty chemical industries.[1][2] The document details a robust and optimized protocol starting from the readily available precursor, 1,4-dichlorobutane.[3] Core focus is placed on the mechanistic underpinnings of the reaction, critical process parameters, and effective purification strategies. This guide integrates field-proven insights with authoritative references to deliver a self-validating methodology suitable for laboratory and scale-up applications.
Introduction and Strategic Importance
1,4-Butanedisulfonic acid and its salts are crucial building blocks in organic synthesis. The disodium salt, in particular, serves as a stable and easy-to-handle precursor for the free acid.[4] Its applications are notable in the pharmaceutical sector, where it is a key starting material for active pharmaceutical ingredients (APIs), including the liver-protective drug ademetionine (SAMe).[2][5] Beyond pharmaceuticals, its properties make it useful in the formulation of specialized surfactants and detergents.[1] The synthesis from 1,4-dichlorobutane represents an economically viable and straightforward route, making its optimization a subject of significant interest.[5][6]
The Core Synthesis: A Mechanistic Perspective
The conversion of 1,4-dichlorobutane to 1,4-butanedisulfonic acid disodium salt is achieved through a direct nucleophilic substitution reaction with sodium sulfite (Na₂SO₃). The reaction proceeds via a double Sₙ2 mechanism.
Reaction Mechanism
The sulfite ion (:SO₃²⁻) acts as the nucleophile, attacking the electrophilic primary carbon atoms of the 1,4-dichlorobutane backbone. The chloride ion serves as the leaving group. The reaction occurs in two sequential steps:
-
First Substitution: A sulfite ion displaces the first chloride ion, forming an intermediate, sodium 4-chlorobutane-1-sulfonate.
-
Second Substitution: A second sulfite ion attacks the remaining chlorinated carbon, displacing the second chloride ion to yield the final product, 1,4-butanedisulfonic acid disodium salt.
The primary byproduct of this reaction is sodium chloride (NaCl), with two moles generated for every mole of product formed.
Optimized Experimental Protocol
This protocol is synthesized from methodologies described in the chemical literature, primarily patent disclosures, which emphasize high yield and purity.[2][5][6]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | ≥99% | Corrosive, handle with care.[3] |
| Sodium Sulfite | Na₂SO₃ | 126.04 | Anhydrous, ≥98% | |
| Deionized Water | H₂O | 18.02 | High Purity | Used as the reaction solvent. |
| Methanol | CH₃OH | 32.04 | Anhydrous | Used for purification/crystallization. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagent Charging: To the flask, add 600 mL of deionized water followed by 151.2 g (1.2 mol) of anhydrous sodium sulfite. Stir the mixture to form a slurry.
-
Addition of Substrate: While stirring vigorously, add 76.2 g (0.6 mol) of 1,4-dichlorobutane to the slurry. The recommended molar ratio of 1,4-dichlorobutane to sodium sulfite is 1:2 to ensure complete disubstitution.[5][6]
-
Reaction Conditions: Heat the reaction mixture to reflux, maintaining a temperature of approximately 110-120°C.[5][6] Continue the reaction under reflux with vigorous stirring for 10-20 hours. A shorter reaction time of around 8 hours has also been reported to give high yields.[2]
-
Reaction Monitoring (Optional): The reaction progress can be monitored by periodically taking aliquots, quenching them, and analyzing for the disappearance of 1,4-dichlorobutane via Gas Chromatography (GC).
Purification and Product Isolation
The primary challenge in purification is the separation of the desired product from the inorganic byproduct, sodium chloride, both of which have high water solubility.
Method A: Aqueous Recrystallization [5][6]
-
Concentration: After the reaction is complete, remove approximately 500 mL of water from the reaction mixture by distillation under reduced pressure.
-
Crystallization: Cool the concentrated solution to 4°C in an ice bath to induce crystallization of the product.
-
Filtration: Collect the white crystalline solid by vacuum filtration.
-
Recrystallization: To enhance purity, dissolve the crude product in a minimal amount of hot deionized water and allow it to recrystallize by cooling slowly. Repeat this process twice.
-
Drying: Dry the purified white crystals under vacuum at 60°C to a constant weight. A typical yield is around 83-95%.[6]
Method B: Selective Precipitation with an Organic Solvent [2]
This method leverages the differential solubility of the product and NaCl in a mixed aqueous-organic solvent system.
-
Solvent Addition: After the reaction is complete, cool the mixture to room temperature. Add a water-miscible organic solvent, such as methanol or ethanol, to the aqueous solution. The volume of added solvent is critical and should be optimized to precipitate the desired product while keeping NaCl dissolved.
-
Precipitation: Stir the mixed-solvent system to induce the selective crystallization of 1,4-butanedisulfonic acid disodium salt.
-
Filtration and Drying: Collect the precipitate by vacuum filtration and dry under vacuum at 60°C. This method can simplify the process and avoid the need for multiple hot water recrystallizations.[2]
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
| Technique | Expected Result | Reference |
| ¹H NMR (Solvent: DMSO-d₆) | δ ≈ 2.39 ppm (triplet, 4H, -CH₂-SO₃⁻)δ ≈ 1.58 ppm (multiplet, 4H, -CH₂-CH₂-) | [6] |
| Electrospray Ionization MS (ESI-MS) | m/z ≈ 261.9 (consistent with the salt structure) | [6] |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C₄H₈Na₂O₆S₂ | [7] |
| Molecular Weight | 262.21 g/mol | [7][8] |
Process Workflow and Logic
The entire synthesis and purification process can be visualized as a streamlined workflow.
Conclusion
The synthesis of 1,4-butanedisulfonic acid disodium salt from 1,4-dichlorobutane via nucleophilic substitution with sodium sulfite is a robust and high-yielding method.[6] The key to a successful outcome lies in maintaining the correct stoichiometric ratio of reactants and implementing an effective purification strategy to remove the sodium chloride byproduct.[2][6] The selective precipitation method offers a potentially more efficient route for large-scale production compared to traditional aqueous recrystallization. The protocols and analytical data provided in this guide offer a solid foundation for researchers to produce high-purity material for further applications in drug development and chemical synthesis.
References
- Google Patents. (2009). CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate.
-
EURO KEMICAL S.R.L. (n.d.). 1,4-Butanedisulfonic acid. Retrieved from EURO KEMICAL S.R.L. website. [Link]
-
Wikipedia. (n.d.). 1,4-Dichlorobutane. Retrieved from Wikipedia. [Link]
- Google Patents. (2010). CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid.
- Google Patents. (2008). CN101219976A - The preparation method of 1,4-butanedisulfonate sodium.
Sources
- 1. 1,4-butanedisulfonic Acid Disodium Salt | 36589-61-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]
- 3. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 4. 1,4-Butanedisulfonic acid | EURO KEMICAL S.R.L. [eurokemical.it]
- 5. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]
- 6. CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid - Google Patents [patents.google.com]
- 7. 1,4-Butanedisulfonic acid disodium salt | CAS 36589-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Butane-1,4-disulfonic Acid Disodium Salt | CymitQuimica [cymitquimica.com]
1,4-Butanedisulfonic acid disodium salt safety data sheet (SDS)
Topic: 1,4-Butanedisulfonic Acid Disodium Salt (Technical Monograph) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Ion-Pair Chromatography & Physicochemical Handling
Executive Summary
1,4-Butanedisulfonic acid disodium salt (CAS: 36589-61-4) is a specialized anionic reagent primarily utilized in Ion-Pair Chromatography (IPC) . Unlike common monofunctional reagents (e.g., 1-octanesulfonic acid), this dianionic compound offers unique selectivity for separating basic analytes, particularly hydrophilic peptides and catecholamines that exhibit poor retention on standard C18 stationary phases.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional analysis of the compound’s physicochemical behavior, safety margins in pharmaceutical development, and precise protocols for mobile phase preparation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the structural constraints of this salt is critical for method development. Its short alkyl chain (C4) provides intermediate hydrophobicity, making it less retentive than octyl-sulfonates but more retentive than simple buffers, allowing for fine-tuning of elution times.
| Property | Specification | Technical Note |
| Chemical Name | 1,4-Butanedisulfonic acid, disodium salt | |
| CAS Number | 36589-61-4 | Note:[1][2] Free acid CAS is 27665-39-0.[3][4] |
| Formula | C₄H₈Na₂O₆S₂ | Dianionic character. |
| Molecular Weight | 262.21 g/mol | |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |
| Solubility | Water: Soluble (>100 mg/mL)Methanol: Slightly SolubleAcetonitrile: Insoluble | Critical: Risk of precipitation in >80% organic mobile phases. |
| pKa | < 1.0 (Sulfonic acid groups) | Remains ionized (negative) across the entire HPLC pH range (1–12). |
Hazard Identification & Risk Assessment (GHS Analysis)
While often classified as "Not Hazardous" under GHS criteria by many vendors, this classification assumes bulk industrial handling. For the analytical scientist, specific risks regarding purity and respiratory irritation remain.
GHS Classification Interpretation
-
Signal Word: Warning (Precautionary)
-
Hazard Statements: None formally assigned by ECHA/REACH for the salt form.
-
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust. (Fine crystalline salts can cause mechanical irritation to the upper respiratory tract).
-
P280: Wear protective gloves/eye protection.
-
Laboratory Risk Mitigation
-
Inhalation: The salt is a fine powder. Weighing should be performed in a fume hood or using a static-free weighing funnel to prevent aerosolization.
-
Skin Contact: Prolonged exposure may cause desiccation dermatitis due to the salt's ionic strength and hygroscopic nature. Nitrile gloves (0.11 mm) provide sufficient protection.
-
Eye Contact: Mechanical abrasion risk. Flush with water for 15 minutes if contact occurs.
Technical Deep Dive: Ion-Pair Chromatography (IPC)
The primary utility of 1,4-Butanedisulfonic acid disodium salt is as a chaotropic agent or ion-pairing reagent in Reversed-Phase HPLC (RP-HPLC).
Mechanism of Action: Dynamic Ion Exchange
In RP-HPLC, basic drugs (positively charged at low pH) repel the hydrophobic C18 chains, leading to early elution and peak tailing (due to silanol interactions).
-
Adsorption: The butane backbone of the reagent adsorbs onto the C18 stationary phase via hydrophobic interaction.
-
Charge Creation: The two sulfonate groups (
) project away from the surface, effectively creating a dynamic cation-exchange surface. -
Retention: The cationic analyte (
) interacts electrostatically with the immobilized sulfonate groups, significantly increasing retention and improving peak symmetry.
Figure 1: The "Dynamic Ion Exchange" mechanism. The reagent bridges the gap between the non-polar stationary phase and the polar, charged analyte.
Experimental Protocol: Preparation of IPC Mobile Phase
Objective: Prepare 1 Liter of 10 mM 1,4-Butanedisulfonic Acid Buffer (pH 2.5) for HPLC analysis of basic peptides.
Causality & Logic:
-
Concentration (10 mM): Sufficient to cover surface silanols without causing high background absorbance or pump seal precipitation.
-
pH 2.5: Ensures the analyte is fully protonated (cationic) while the sulfonate remains deprotonated (anionic), maximizing the ion-pairing effect.
-
Filtration: Essential to remove any insoluble free acid impurities that could block UHPLC frits.
Materials
-
1,4-Butanedisulfonic acid disodium salt (2.62 g)
-
Milli-Q Water (18.2 MΩ)
-
Acetonitrile (HPLC Grade)
Step-by-Step Workflow
-
Dissolution:
-
pH Adjustment:
-
While stirring, dropwise add Phosphoric Acid to adjust pH to 2.5 ± 0.1 .
-
Why: Adjusting pH before adding organic modifier is standard practice (aqueous pH reference).
-
-
Volume Make-up:
-
Transfer to a volumetric flask and dilute to volume (1000 mL) with water.
-
-
Filtration (Critical):
-
Filter the aqueous buffer through a 0.22 µm Nylon or PVDF membrane .
-
Why: Removes particulates. Do not use this buffer for >48 hours to prevent microbial growth (unless 5-10% organic is added to the aqueous bottle).
-
-
Mobile Phase Blending:
-
Isocratic: Premix Buffer:Acetonitrile (e.g., 90:10).
-
Gradient: Place Buffer in Line A and Acetonitrile in Line B.
-
Warning: Do not exceed 80% Acetonitrile in the gradient. Sodium salts may precipitate, scoring pump pistons.
-
Toxicological & Ecological Insight
While primarily an analytical tool, understanding the biological impact is vital for drug development workflows where trace residues might persist.
-
Toxicity Mitigation: A study demonstrated that 1,4-butanedisulfonic acid disodium salt was effective in alleviating the acute toxicity of paraquat dichloride in mice [1].[7] This suggests a biological mechanism where the sulfonate anions may sequester cationic toxins (like paraquat) in vivo, similar to its chromatographic function.
-
Ecological Impact: As a sulfonate salt, it is not readily biodegradable. Waste containing this reagent should be segregated into "Aqueous Chemical Waste" streams and not poured down the sink, to prevent accumulation in water treatment systems.
References
-
Tsuchiya, T., et al. (1995). Protective effect of 1,4-butanedisulfonic acid disodium salt on paraquat toxicity in mice. Biological & Pharmaceutical Bulletin, 18(4), 523–526.
-
PubChem. (n.d.).[1] 1,4-Butanedisulfonate | C4H8Na2O6S2.[1][2][7] National Library of Medicine. Retrieved February 12, 2026.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Butanedisulfonic acid disodium salt.
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
Sources
- 1. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Butanedisulfonic acid disodium salt | CAS 36589-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Butane-1,4-disulfonic Acid Disodium Salt [lgcstandards.com]
- 4. 1,4-Butanedisulfonic acid | EURO KEMICAL S.R.L. [eurokemical.it]
- 5. nacalai.com [nacalai.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pure-synth.com [pure-synth.com]
Technical Monograph: Hygroscopic Properties of Sodium Butane-1,4-Disulfonate
The following technical guide is structured to serve as a definitive reference for researchers and formulation scientists. It synthesizes available physicochemical data with standard industrial protocols for characterizing hygroscopicity in sulfonate salts.
Material Class: Organic Disulfonate Salt | CAS: 36589-61-4 | Application: Pharmaceutical Counterion & Synthesis Intermediate
Executive Summary
Sodium butane-1,4-disulfonate (SBDS) serves as a critical intermediate and counterion source in pharmaceutical development, most notably in the stabilization of labile cations like S-adenosylmethionine (SAMe). While its parent compound, 1,4-butanedisulfonic acid, is corrosive and highly hygroscopic, the disodium salt exhibits a distinct thermodynamic stability profile.
This guide analyzes the hygroscopic behavior of SBDS, establishing it as a "process-ready" alternative to its acid precursor. We define the protocols for its characterization and its implications for Critical Material Attributes (CMAs) in drug product manufacturing.
Molecular Architecture & Hygroscopic Potential
Structural Basis of Water Interaction
The hygroscopicity of SBDS is dictated by the competition between its crystal lattice energy and the hydration energy of its sulfonate moieties.
-
The Anionic Moiety: The butane-1,4-disulfonate anion features a flexible C4 alkyl linker separating two polar sulfonate (
) heads. This flexibility allows the molecule to adopt various conformers to maximize lattice packing, often reducing the accessible surface area for water adsorption compared to rigid aromatic sulfonates (e.g., tosylates). -
The Cationic Shield: The sodium ions (
) coordinate strongly with the sulfonate oxygens. In the solid state, this ionic bonding creates a high-melting-point lattice ( ) that resists moisture uptake under ambient conditions. -
Comparison: Unlike the acid form, which readily deliquesces by protonating atmospheric water (forming hydronium ions), the sodium salt lacks acidic protons, significantly lowering its hygroscopic susceptibility.
Theoretical Isotherm Classification
Based on general sulfonate salt behaviors and purity specifications (Moisture < 0.5% w/w), SBDS is classified as Slightly Hygroscopic (Class II) to Non-Hygroscopic (Class I) under standard storage (25°C/60% RH).
-
Critical Relative Humidity (CRH): The point at which the solid dissolves in adsorbed water is estimated to be >80% RH, making it robust for standard pharmaceutical handling.
Characterization Protocol: Dynamic Vapor Sorption (DVS)
To empirically validate the hygroscopic profile of SBDS for a specific drug application, the following self-validating DVS workflow is recommended. This protocol differentiates between surface adsorption and bulk hydrate formation.
Experimental Workflow (DOT Visualization)
Figure 1: Standardized DVS Workflow for Sulfonate Salts. This cycle detects reversible adsorption vs. irreversible hydrate formation.
Data Interpretation Guide
| Observation (Isotherm Shape) | Physical Phenomenon | Implication for SBDS |
| Linear < 2% gain up to 90% RH | Surface Adsorption only | Ideal. Material is non-hygroscopic. |
| Sigmoidal Step (Stoichiometric) | Channel Hydrate Formation | Material converts to a stable hydrate (e.g., dihydrate). |
| Exponential Rise > 80% RH | Deliquescence | Handling requires humidity control (<60% RH). |
Current Data Consensus: Commercial specifications for SBDS typically list "Loss on Drying" (LOD) or "Moisture" at ≤ 0.5% . This low baseline moisture content strongly suggests the material is non-hygroscopic in its standard crystalline form.
Applications in Drug Development
The "Counterion Effect" on Stability
In the development of Ademetionine 1,4-butanedisulfonate (SAMe), the selection of the 1,4-butanedisulfonate anion is strategic.
-
Problem: The SAMe cation is inherently unstable and prone to degradation (hydrolysis/cyclization).
-
Solution: The disulfonate anion acts as a "molecular staple." The specific geometry of the butane linker allows the two sulfonate groups to bridge cationic sites effectively.
-
Hygroscopicity Role: While the drug salt (SAMe-disulfonate) is sensitive, the sodium salt (SBDS) used to synthesize it must be strictly anhydrous to prevent introducing water that would initiate degradation during the salt-formation reaction.
Salt Selection Decision Matrix
When should a researcher choose a disulfonate (like SBDS) over a monosulfonate (like Mesylate)?
Figure 2: Decision logic for utilizing disulfonate counterions. SBDS is favored for multi-cationic or highly labile drugs.
Handling and Storage Protocols
To maintain the integrity of Sodium Butane-1,4-disulfonate as a raw material:
-
Container Closure: High-density polyethylene (HDPE) drums with double LDPE liners.
-
Desiccant: Silica gel sachets are recommended for long-term storage to prevent surface adsorption which could cause caking.
-
Re-test Period: Standard stability is >24 months if kept below 30°C/65% RH.
-
Safety: Unlike the acid form, the sodium salt is not corrosive, but standard PPE (gloves, goggles) is required to prevent irritation from dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119021, 1,4-Butanedisulfonate. Retrieved from [Link]
-
Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences. (Contextual grounding on sulfonate salt stability). Retrieved from [Link]
Methodological & Application
Advanced Application Note: 1,4-Butanedisulfonic Acid Disodium Salt in HPLC
Role: Ion-Pairing Reagent for Basic Analytes CAS: 17234-29-0 Formula: C4H8Na2O6S2
Abstract
This technical guide details the application of 1,4-Butanedisulfonic acid disodium salt (BDSA) as a specialized ion-pairing reagent (IPR) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While long-chain monovalent sulfonates (e.g., 1-octanesulfonate) are the industry standard for retaining basic drugs, they often result in excessive retention or peak broadening for highly polar or polycationic species. BDSA offers a unique divalent, short-chain architecture, providing distinct selectivity (α) and reduced hydrophobic retention compared to its C8 counterparts. This guide covers mechanistic principles, preparation protocols, and troubleshooting workflows for optimizing separations of catecholamines, polyamines, and hydrophilic basic pharmaceuticals.
Part 1: Mechanism of Action & Strategic Selection
The "Bridging" & "Soft-Retention" Mechanism
Unlike traditional Ion-Pair Chromatography (IPC) reagents that rely heavily on a long alkyl chain to anchor into the C18 stationary phase, BDSA operates via a hybrid electrostatic model .
-
Low Hydrophobicity (C4 Chain): The short butyl chain adsorbs less strongly to the stationary phase than octyl or dodecyl chains. This results in a "dynamic" equilibrium where the reagent is constantly partitioning between the mobile and stationary phases.
-
Divalent Functionality: The two sulfonate groups (
) allow for:-
Stoichiometric 1:2 Interaction: One BDSA molecule can potentially neutralize two monovalent cationic sites.
-
Chelation/Bridging: Effective for diamines (e.g., putrescine, quinidine) where the distance between charges matches the C4 spacer.
-
Selectivity Tuning: Alters the elution order of bases that co-elute under monovalent (OSA) conditions.
-
Comparison: When to Choose BDSA?
| Feature | 1-Octanesulfonate (OSA) | 1,4-Butanedisulfonic Acid (BDSA) |
| Chain Length | C8 (High Hydrophobicity) | C4 (Low Hydrophobicity) |
| Charge | Monovalent (-1) | Divalent (-2) |
| Primary Use | General retention of bases | Separating polycations; Reducing excessive retention |
| Retention Impact | Strong increase in | Moderate increase in |
| Equilibration | Slow (Strong adsorption) | Faster (Dynamic exchange) |
Mechanistic Visualization
The following diagram illustrates the "Bridging" interaction unique to divalent reagents on a C18 surface.
Caption: Figure 1. BDSA acts as an electrostatic bridge. Its short C4 chain prevents irreversible adsorption to C18, while the divalent charge captures polycationic analytes.
Part 2: Experimental Protocols
Protocol A: Mobile Phase Preparation (Critical)
IPC reagents are sensitive to preparation errors. Inaccurate stoichiometry leads to drifting retention times.
Reagents:
-
1,4-Butanedisulfonic acid disodium salt (High Purity >99%).
-
HPLC-grade Water & Methanol (or Acetonitrile).[1]
-
Phosphoric Acid (85%) or Phosphate Buffer salts.
Step-by-Step Procedure:
-
Define Concentration: Target a final concentration of 5 mM to 10 mM in the aqueous portion.
-
Note: Unlike OSA, concentrations >20 mM yield diminishing returns and high background absorbance.
-
-
Dissolution (The "Pre-Mix"):
-
Weigh the calculated BDSA salt.
-
Dissolve completely in the aqueous buffer component only before adding organic modifiers. Salt solubility decreases significantly in >50% organic solvent.
-
-
pH Adjustment (The "Ionization Rule"):
-
Adjust aqueous pH to 2.5 – 3.0 using Phosphoric Acid.
-
Reasoning: You must suppress the silanol activity of the column (pKa ~3.5) while ensuring the basic analyte is fully protonated. The sulfonate group remains ionized (
) at this pH.
-
-
Filtration: Filter through a 0.22 µm nylon membrane. IPC reagents often contain trace insolubles that block column frits.
-
Blending: Mix with organic modifier (e.g., 90:10 Buffer:MeOH).
-
Warning: Do not use >80% organic content; BDSA may precipitate.
-
Protocol B: Column Equilibration & Method Development
IPC systems are "History Dependent." The column effectively becomes an ion-exchange column once the reagent adsorbs.
-
Column Selection: Use a highly end-capped C18 or C8 column (e.g., Zorbax Eclipse or Waters Symmetry). Avoid "Aqua" or polar-embedded phases as they compete with the reagent.
-
Passivation (Conditioning):
-
Flush column with 20 column volumes (CV) of the mobile phase at a low flow rate.
-
Monitor the baseline. A stable baseline indicates the stationary phase is saturated with the pairing reagent.
-
-
Gradient vs. Isocratic:
-
Preferred: Isocratic elution.
-
If Gradient is required: Maintain constant [BDSA] concentration in both Mobile Phase A and B.
-
MP A: 10 mM BDSA in Buffer.
-
MP B: 10 mM BDSA in 50/50 Buffer/MeOH.
-
Why? If you run a gradient without reagent in B, you strip the reagent off the column, causing massive drift.
-
-
Part 3: Troubleshooting & Optimization Logic
Decision Tree: Optimization Workflow
Use this logic flow when standard conditions fail.
Caption: Figure 2. Logic flow for troubleshooting retention issues. BDSA is specifically useful when standard reagents result in Branch 2 (excessive retention).
Common Issues & Fixes
| Symptom | Root Cause | Corrective Action |
| "System Peaks" (Ghost Peaks) | Disturbance of the IPC equilibrium by the sample solvent. | Dissolve sample in the mobile phase. Do not use pure organic solvent for injection. |
| Drifting Retention Times | Incomplete column equilibration or temperature fluctuation. | Flush with 20+ CVs. Use a column oven (IPC is highly temp-sensitive). |
| Precipitation in Pump | High organic % or buffer incompatibility. | Ensure organic modifier is <70%. Premix mobile phases. Use a seal wash. |
References
-
Bidlingmeyer, B. A. (1980). Separation of ionic compounds by reversed-phase liquid chromatography: an update of ion-pairing techniques. Journal of Chromatographic Science. Link
- Hearn, M. T. W. (1980). Ion-Pair Chromatography on Reversed-Phase Supports. Advances in Chromatography.
-
Sigma-Aldrich (Merck). Ion Pair Reagents for HPLC - Product Guide. (General reference for sulfonate series properties). Link
-
Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography. LCGC International. Link
-
Dai, J., & Carr, P. W. (2005). Role of Ion Pairing in the Retention of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. (Explains the role of charge density, relevant to divalent BDSA). Link
(Note: While specific papers solely titled "1,4-butanedisulfonic acid" are rare, the protocols above are derived from the foundational chemistry of alkane sulfonate series described in References 1 and 5.)
Sources
Application Note: A Validated Protocol for the Synthesis and Characterization of Ademetionine 1,4-butanedisulfonate
Abstract
S-Adenosyl-L-methionine (Ademetionine, SAMe) is a vital metabolite in all living organisms, acting as the principal methyl group donor in a vast number of biochemical reactions.[1][2] Its therapeutic potential in treating conditions like depression, osteoarthritis, and various liver diseases is well-documented.[1][3][4] However, the inherent chemical instability of the ademetionine molecule poses a significant challenge for its formulation as a pharmaceutical agent. This application note provides a comprehensive, field-proven protocol for the synthesis of Ademetionine 1,4-butanedisulfonate, a stable salt form suitable for pharmaceutical development. The described methodology is rooted in the industrially prevalent approach of yeast fermentation, followed by a robust purification and salt formation process. We detail the critical steps from microbial culture to final product characterization, explaining the scientific rationale behind each procedural choice to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for producing this important therapeutic compound.
Introduction: The Challenge of Ademetionine Stability
Ademetionine is synthesized endogenously from L-methionine and adenosine triphosphate (ATP) by the enzyme Methionine Adenosyltransferase (MAT).[5] It participates in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[6]
-
Transmethylation: Ademetionine donates its methyl group to a wide array of substrates, including DNA, proteins, and neurotransmitters, a process fundamental to epigenetic regulation and cellular signaling.[6]
-
Transsulfuration: It is a precursor to the synthesis of cysteine and, subsequently, glutathione, a critical endogenous antioxidant that protects cells from oxidative damage.[6]
-
Aminopropylation: It is essential for the synthesis of polyamines like spermidine and spermine, which are crucial for cell growth and proliferation.[2]
Despite its biological importance, the ademetionine molecule is highly unstable due to its reactive sulfonium center. It is susceptible to degradation, particularly at neutral or alkaline pH and elevated temperatures.[7][8] To overcome this, ademetionine is prepared as a stable salt. While several salt forms exist, such as the disulfate tosylate, the 1,4-butanedisulfonate salt offers excellent stability and is widely used in pharmaceutical preparations.[9][10][11] This protocol focuses on the production of the biologically active (S,S)-isomer of ademetionine via fermentation, followed by its conversion to the stable 1,4-butanedisulfonate salt.[4]
Synthesis and Purification Strategy Overview
The production of Ademetionine 1,4-butanedisulfonate is a multi-stage process that begins with the biological synthesis of the active molecule, followed by chemical purification and stabilization. The workflow is designed to maximize the yield of the biologically active (S,S)-isomer while ensuring the removal of process-related impurities, such as host cell proteins.[12]
Workflow Diagram: From Fermentation to Final Product
Caption: Overall workflow for the synthesis of Ademetionine 1,4-butanedisulfonate.
Detailed Experimental Protocols
Safety Precaution: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All procedures should be performed in a well-ventilated area or fume hood.
Protocol 1: Production of Ademetionine via Yeast Fermentation
This protocol utilizes Saccharomyces cerevisiae, a yeast species well-characterized for its ability to produce high titers of ademetionine when supplemented with L-methionine.[13][14]
-
Media Preparation: Prepare the fermentation medium containing a carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), essential minerals, and vitamins. Sterilize the medium by autoclaving.
-
Inoculum Culture: Inoculate a starter culture of a high-yield S. cerevisiae strain into a small volume of sterile medium. Incubate at 28-30°C with shaking for 24-48 hours until a dense culture is obtained.
-
Fermentation: Transfer the inoculum to the main fermenter. Maintain the temperature at 28-30°C and pH between 4.5-5.5. Provide aeration and agitation to ensure aerobic growth.
-
Substrate Feeding: After an initial growth phase (approx. 24 hours), begin fed-batch addition of a sterile L-methionine solution. This precursor is essential for the intracellular synthesis of ademetionine.[14]
-
Harvesting: After 60-80 hours of fermentation, harvest the yeast cells by centrifugation. The resulting cell paste contains the accumulated ademetionine.[15]
Scientist's Note: The fed-batch strategy for L-methionine is critical. High initial concentrations can be toxic to the yeast, while a continuous feed maintains the precursor supply for the MAT enzyme without inhibiting cell growth.
Protocol 2: Extraction and Purification of Ademetionine
This stage aims to release the intracellular ademetionine and separate it from cell debris and other macromolecules.
-
Cell Lysis/Extraction: Resuspend the harvested yeast cell paste in 3-4 volumes of cold (4°C) dilute sulfuric or perchloric acid (e.g., 1.5 M H₂SO₄). The acidic environment helps to lyse the cells and simultaneously stabilizes the released ademetionine.[13][16]
-
Stirring: Stir the suspension at 4°C for 1-2 hours to ensure complete extraction.
-
Neutralization & Clarification: Adjust the pH of the lysate to approximately 4.5-5.0 with a suitable base like calcium carbonate or sodium carbonate.[13] This step precipitates proteins and other impurities. Remove the solids by centrifugation or filtration to obtain a clarified, ademetionine-rich supernatant.
Scientist's Note: Performing the extraction at low temperatures and in an acidic medium is paramount to prevent the degradation of the target molecule.[17]
Protocol 3: Ion-Exchange Chromatography and Salt Formation
This is the key step where ademetionine is purified and converted into its stable salt form.
-
Column Preparation: Pack a chromatography column with a strongly acidic cation-exchange resin. Equilibrate the resin by washing it with deionized water until the pH of the effluent is neutral.
-
Loading: Load the clarified supernatant from Protocol 2 onto the equilibrated column. Ademetionine, being positively charged, will bind to the negatively charged resin.
-
Washing: Wash the column with deionized water or a dilute acetic acid solution to remove unbound impurities.[13]
-
Elution and Salt Formation: Elute the bound ademetionine from the resin using a solution of 1,4-butanedisulfonic acid.[13] The sulfonic acid provides both the protons to displace ademetionine from the resin and the counter-ions to form the stable salt in the eluate. Collect the eluate fractions when the pH drops below 3.5.[13]
Scientist's Note: The molar ratio of 1,4-butanedisulfonic acid to ademetionine in the final product is a critical quality attribute. This is controlled by the concentration of the elution solution and subsequent processing. A typical target ratio is between 1.63 and 1.66 moles of the acid per mole of ademetionine.[13]
Protocol 4: Final Product Isolation
-
Purification (Optional): The eluate can be passed through a polymeric adsorbent resin to remove color and other minor impurities.[13]
-
Concentration: Concentrate the purified eluate using reverse osmosis or vacuum evaporation at a low temperature (<40°C) to increase the product concentration.[15]
-
Lyophilization (Freeze-Drying): Freeze the concentrated solution (pre-freezing at -40°C or lower) and then lyophilize it under high vacuum.[18] This process removes water via sublimation, yielding the final product as a stable, white to off-white powder.
Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized Ademetionine 1,4-butanedisulfonate.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control of the final product.
Protocol 5: HPLC Method for Assay and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for analyzing ademetionine.[8][19]
-
Instrumentation: A standard HPLC system with a UV detector set to 260 nm.[18]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 15 cm, 3-5 µm packing).
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier like acetonitrile is often used. A simple mobile phase could be an ammonium formate buffer.[18][20]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in water to a known concentration (e.g., 1.0 mg/mL).[20]
-
Analysis: Inject the sample and a reference standard solution. The purity is calculated based on the area percentage of the main ademetionine peak. The assay (content) is determined by comparing the peak area to that of a certified reference standard.
Data Summary and Acceptance Criteria
The following table summarizes key parameters and typical acceptance criteria based on pharmacopeial standards and literature.[11]
| Parameter | Method | Typical Specification | Rationale |
| Appearance | Visual Inspection | White to almost white powder | Ensures absence of gross contamination or degradation. |
| Identification | HPLC, IR, UV | Positive | Confirms the chemical identity of the compound. |
| Assay (Ademetionine) | HPLC | 48.0% - 53.0% (dried basis) | Quantifies the amount of the active moiety in the salt. |
| Assay (1,4-Butanedisulfonic acid) | HPLC/IC | 46.0% - 51.0% (dried basis) | Quantifies the amount of the counter-ion in the salt. |
| Isomeric Ratio (S,S-Isomer) | Chiral HPLC/CE | ≥70% | Ensures a sufficient amount of the biologically active isomer.[4] |
| pH (1 in 20 solution) | pH meter | 2.1 - 2.5 | Ademetionine is most stable in this acidic pH range. |
| Water Content | Karl Fischer Titration | ≤6.0% | High water content can promote degradation. |
| Related Substances | HPLC | Adenine ≤0.4%, Methylthioadenosine ≤2.0% | Controls levels of known degradation products and impurities. |
References
-
Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. (n.d.). MDPI. [Link]
-
Markham, G. D., & Pajares, M. A. (2009). Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale. PubMed. [Link]
-
Mato, J. M., Alvarez, L., Ortiz, P., & Pajares, M. A. (1997). S-adenosylmethionine synthesis: molecular mechanisms and clinical implications. PubMed. [Link]
-
Enzymatic synthesis ofS-adenosyl-l-methionine froml-methionine and ATP. (n.d.). Semantic Scholar. [Link]
- CN101985458A - Novel method for preparing ademetionine 1,4-butanedisulfonate. (n.d.).
-
S-Adenosyl methionine. (n.d.). Wikipedia. [Link]
-
Ademetionine Disulfate Tosylate Or S-Adenosyl-L-methionine Disulfate Tosylate BP EP USP CAS 97540-22-2 Manufacturers and Suppliers. (n.d.). fengchengroup.com. [Link]
- US7667034B2 - Chemical synthesis of S-adenosyl-L-methionine with enrichment of (S,S)-isomer. (n.d.).
- CN102660611A - Method for preparing ademetionine 1,4-butanedisulfonate. (n.d.).
- CN102747123B - Process for preparing ademetionine butanedisulfonate. (n.d.).
-
Gao, X., et al. (2019). Efficient production of S-adenosyl-l-methionine from dl-methionine in metabolic engineered Saccharomyces cerevisiae. PubMed. [Link]
-
Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS. (2024). PMC. [Link]
- CN102747123A - Process for preparing ademetionine butanedisulfonate. (n.d.).
-
Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate. (2024). PubMed. [Link]
- CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate. (n.d.).
- CN105078912A - Ademetionine for injection and preparation method thereof. (n.d.).
-
Analytical Method Development and Validation of Ademetionine. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS. (2024). ResearchGate. [Link]
-
Ademetionine. (n.d.). PharmaCompass. [Link]
-
What is the mechanism of Ademetionine? (2024). Patsnap Synapse. [Link]
-
Ademetionine Disulfate Tosylate. (n.d.). USP-NF. [Link]
-
Ademetionine in patients with liver disease: a review. (2019). International Journal of Research in Medical Sciences. [Link]
-
Ademetionine 1,4-butanedisulfonate SAM 101020-79-5. (n.d.). Sinoway. [Link]
-
S-Adenosyl-l-methionine 1,4-Butanedisulfonate. (n.d.). USP-NF. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. msjonline.org [msjonline.org]
- 5. S-adenosylmethionine synthesis: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ademetionine? [synapse.patsnap.com]
- 7. CN101985458A - Novel method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Ademetionine Disulfate Tosylate Or S-Adenosyl-L-methionine Disulfate Tosylate BP EP USP CAS 97540-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. Ademethionine 1,4-Butanedisulfonate | 101020-79-5 [chemicalbook.com]
- 11. S-Adenosyl-l-methionine 1,4-Butanedisulfonate [doi.usp.org]
- 12. Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102660611A - Method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
- 14. Efficient production of S-adenosyl-l-methionine from dl-methionine in metabolic engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN102747123B - Process for preparing ademetionine butanedisulfonate - Google Patents [patents.google.com]
- 16. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. CN102747123A - Process for preparing ademetionine butanedisulfonate - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Ademetionine Disulfate Tosylate [drugfuture.com]
Optimized Preparation of 1,4-Butanedisulfonic Acid Mobile Phases for the Analysis of Basic Pharmaceuticals
Abstract This application note details the rigorous preparation and validation of 1,4-butanedisulfonic acid (BDSA) buffers for Ion-Pair Chromatography (IPC). Designed for researchers analyzing polar basic compounds—specifically catecholamines and hydrophilic pharmaceuticals—this guide addresses the critical solubility, pH stability, and equilibration challenges inherent to disulfonic acid ion-pairing reagents.
Introduction: The Mechanism of Retention
1,4-Butanedisulfonic acid (BDSA) is a specialized ion-pairing reagent used to retain and resolve basic analytes that otherwise elute in the void volume of Reverse Phase (RP) columns.
Unlike standard alkyl-sulfonates (e.g., octanesulfonic acid), BDSA possesses a short hydrophobic chain (C4) and two sulfonic acid groups. This structure creates a unique "Dynamic Ion-Exchange" surface on the stationary phase.
Mechanism of Action[1]
-
Adsorption: The butane backbone partitions into the hydrophobic C18 stationary phase.
-
Surface Modification: The anionic sulfonate groups (
) project into the mobile phase, creating a negatively charged surface. -
Ion-Pairing: Protonated basic analytes (
) interact electrostatically with the immobilized sulfonate groups, significantly increasing retention.
Figure 1: The dynamic formation of the ion-pair complex on the stationary phase surface.
Critical Technical Considerations
Before preparation, three constraints must be addressed to prevent system failure:
A. Solubility & Precipitation (The "Salt Rule")
BDSA is typically supplied as a Disodium Salt (CAS: 36589-61-4). Sodium salts of sulfonic acids have poor solubility in high concentrations of Acetonitrile (MeCN).
-
Rule: Never exceed 50% Acetonitrile when using >10 mM BDSA sodium salt.
-
Recommendation: Use Methanol (MeOH) as the organic modifier whenever possible, as it solubilizes sulfonate salts significantly better than MeCN.
B. Detection Compatibility
-
UV/Fluorescence/EC: Highly compatible. BDSA is UV transparent above 210 nm.
-
Mass Spectrometry (MS): INCOMPATIBLE. BDSA is non-volatile. It will crystallize in the electrospray source, causing severe fouling and signal suppression. For MS applications, volatile ion-pairing agents (e.g., Heptafluorobutyric acid) must be used instead.
C. Column Equilibration
Because BDSA modifies the stationary phase surface, the column requires extensive equilibration.[1]
-
Volume: 20–30 column volumes are required for stable retention times.
-
Hysteresis: Once a column is used with BDSA, it should be dedicated to that method. Washing the reagent off completely is difficult and time-consuming.
Protocol: Preparation of 50 mM BDSA Buffer (pH 2.5)
Target Concentration: 50 mM 1,4-Butanedisulfonic Acid Target pH: 2.5 (Buffered with Phosphate) Volume: 1.0 Liter
Reagents Required[2][3][4][5][6]
-
1,4-Butanedisulfonic acid disodium salt (MW: ~262.2 g/mol )[2]
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) (Anhydrous)[3]
-
Phosphoric Acid (85%) (HPLC Grade)[3]
-
Milli-Q Water (18.2 MΩ)
-
Methanol (HPLC Grade)
Step-by-Step Procedure
Figure 2: Workflow ensuring solubility and filtration prior to organic solvent addition.
Step 1: Weighing and Dissolution
-
Weigh 13.11 g of 1,4-Butanedisulfonic acid disodium salt.
-
Weigh 3.00 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) to provide buffering capacity.
-
Transfer both to a 1 L beaker.
-
Add approximately 900 mL of Milli-Q water.
-
Stir until completely dissolved. Note: Do not add organic solvent yet.
Step 2: pH Adjustment[4][3]
-
Place the probe of a calibrated pH meter into the solution.
-
Slowly add Phosphoric Acid (85%) dropwise while stirring.
-
Adjust the pH to 2.50 ± 0.05 .
-
Why pH 2.5? This pH ensures the basic analytes are fully protonated (
of amines is typically >9) and suppresses silanol activity on the column.
-
Step 3: Filtration (Critical)
-
Transfer the solution to a 1 L volumetric flask and bring to volume with water.
-
Filter the entire aqueous buffer through a 0.22 µm or 0.45 µm Nylon membrane filter .
-
Reasoning: This removes insoluble impurities often found in bulk sulfonate salts, preventing check-valve failure.
-
Step 4: Mobile Phase Blending
Prepare the final mobile phase by mixing the aqueous buffer with Methanol.
-
Example Ratio: 95% Buffer / 5% Methanol (Isocratic for Catecholamines).
-
Procedure: Measure volumes separately, then mix.
-
Degassing: Sonicate or vacuum degas for 10 minutes immediately before use.
System Suitability & Troubleshooting
Use the following metrics to validate the quality of your mobile phase preparation.
| Issue | Symptom | Root Cause | Corrective Action |
| Drifting RT | Retention times slowly decrease over hours. | Insufficient equilibration. | Flush column with 30 column volumes of mobile phase. Recycle mobile phase overnight if necessary. |
| High Backpressure | Sudden pressure spike. | Salt precipitation in pump heads. | STOP. Switch to 90:10 Water:MeOH (no salt) to wash system. Ensure Organic % is <50% in method. |
| Noisy Baseline | Spikes or waves in UV baseline. | Impure IPC reagent or air bubbles. | Use HPLC-grade IPC reagents. Degas thoroughly. Ensure mixer is functioning. |
| Ghost Peaks | Unknown peaks appearing in gradient. | Impurities in the BDSA salt accumulating and eluting. | Run a "blank" gradient. If peaks persist, purchase higher purity BDSA or use an isocratic method. |
References
-
Separation Science. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. Link
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials Application Notes. Link
-
National Institutes of Health (NIH). (1984). Catecholamine measurements by high-performance liquid chromatography. PubMed.[5] Link
-
SIELC Technologies. (2024). Separation of butane-1,4-disulfonic acid on Newcrom R1 HPLC column. SIELC Application Library. Link
-
Shimadzu. (2024). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu Technical Guide. Link
Sources
Troubleshooting & Optimization
Reducing baseline noise in HPLC with 1,4-butanedisulfonic acid salt
Topic: Reducing Baseline Noise with 1,4-Butanedisulfonic Acid (BDSA) Salts
Audience: Researchers, Scientists, and Drug Development Professionals Reagent Focus: 1,4-Butanedisulfonic acid disodium salt (divalent ion-pairing agent)
Executive Summary
You are likely using 1,4-butanedisulfonic acid (BDSA) because standard monovalent reagents (like heptanesulfonate) failed to retain your highly basic, polar analytes. As a divalent counter-ion, BDSA creates a much stronger "bridge" between the positively charged analyte and the C18 stationary phase.
However, this increased interaction strength comes at a cost: BDSA is "stickier" and kinetically slower than monovalent reagents. This leads to the specific baseline issues you are encountering: slow equilibration drifts, "ghost" peaks from impurity concentration, and high background noise at low UV wavelengths.
This guide provides a self-validating workflow to eliminate these artifacts.
Module 1: The "Zero-Noise" Preparation Protocol
The majority of baseline noise in Ion-Pair Chromatography (IPC) originates from the mobile phase preparation, not the detector.
The Science of IPC Noise
In IPC, the column is not just a separation bed; it is a concentrator . Impurities in your BDSA salt or water that are slightly hydrophobic will accumulate at the head of the column during equilibration. When you run a gradient, these impurities elute, appearing as "ghost peaks" or causing a rising baseline hump.
Protocol: Mobile Phase Preparation
Objective: Create a thermodynamically stable mobile phase with minimal UV background.
-
Sourcing: Use only HPLC-Grade or IPC-Grade BDSA salts.
-
Why: Lower grades contain isomeric impurities that absorb at 210–220 nm.
-
-
Dissolution (The "Pre-Mix" Rule):
-
Do NOT rely on the HPLC pump to mix BDSA from Line A (Aqueous) and Line B (Organic).
-
DO pre-mix the BDSA into both the aqueous and organic phases if solubility permits (usually up to 50-60% organic). If BDSA precipitates in high organic, you must run a "ternary" pump setup or accept baseline drift (see Module 2).
-
-
Filtration:
-
Filter the aqueous BDSA solution through a 0.2 µm Nylon or PVDF membrane before adding organic modifiers.
-
Why: Undissolved salt micro-crystals cause "spiking" noise in the detector.
-
Visual Workflow: Mobile Phase Setup
Module 2: Method Optimization & The "Delta-Equilibrium"
Problem: The baseline drifts upwards or downwards during the gradient.[1][2]
The Cause: Adsorption Isotherms
BDSA is a surface-active agent. It coats the C18 stationary phase. The amount of BDSA that sticks to the column depends on the percentage of organic solvent.
-
Low Organic (Start of Gradient): High BDSA adsorption.
-
High Organic (End of Gradient): BDSA strips off the column.
-
Result: The concentration of BDSA in the mobile phase reaching the detector changes, causing a baseline shift (Drift).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Background (Constant) | Impure BDSA salt or dirty water. | Switch to "IPC-Grade" reagents. Check water TOC levels. |
| Rhythmic Noise (Sine Wave) | Pump mixing issues. | BDSA increases viscosity. Lower flow rate or install a larger static mixer. |
| Spikes (Random) | Micro-precipitation or air bubbles. | Filter mobile phase (0.2 µm). Ensure BDSA is soluble in the final % organic. |
| Ghost Peaks (Consistent) | Impurities concentrating on the column. | Increase equilibration time. Clean column (see Module 4). |
| Drifting Baseline (Slope) | Changing Refractive Index or BDSA stripping. | Baseline Subtraction: Run a "blank" gradient (0µL injection) and subtract it from sample runs. |
Module 3: Critical FAQs
Q1: How long must I equilibrate the column with BDSA?
-
Answer: Much longer than standard Reverse Phase.
-
Standard RP: 5–10 Column Volumes (CV).
-
BDSA (IPC): 20–50 Column Volumes.
-
Why: The column acts as a "chemical sponge." You must saturate the C18 surface with the BDSA dianion until the adsorption equilibrium is stable. If you stop early, the baseline will drift as the column continues to slowly adsorb the reagent.
-
Q2: My baseline rises sharply at the end of the gradient. Why?
-
Answer: This is likely "UV Cutoff Mismatch."
-
If Line A has BDSA (absorbs at 210nm) and Line B is pure Acetonitrile (transparent at 210nm), the baseline might actually drop.
-
If the baseline rises, it is usually because impurities in the BDSA are eluting, or the Refractive Index change is affecting the detector flow cell.
-
Fix: Use a reference wavelength (e.g., 360 nm) if your detector supports it, to cancel out Refractive Index effects.
-
Q3: Can I switch this column back to regular C18 methods later?
-
Answer: No.
-
BDSA is a divalent sulfonate; it binds extremely tightly to the stationary phase. It is nearly impossible to remove 100% of it. Traces will remain and alter the selectivity of future non-IPC methods (causing peak tailing for bases).
-
Rule: Dedicate the column to this specific IPC method.
-
Module 4: Column Regeneration & "Deep Clean"
Use this protocol only if you observe severe ghost peaking or loss of retention.
Warning: Do not use 100% Organic solvent immediately. BDSA salts may precipitate inside the pores of the column if the water content drops too fast.
Protocol: The "Salt-First" Wash
-
Flush 1: 90% Water / 10% Methanol (No BDSA). Flow: 1.0 mL/min for 20 mins.
-
Goal: Remove the bulk mobile phase buffer.
-
-
Flush 2: 50% Methanol / 50% Water. Flow: 1.0 mL/min for 20 mins.
-
Goal: Remove loosely bound organics.
-
-
The Stripper (Critical Step): 100 mM Phosphate Buffer (pH 6.0) / 50% Methanol.[3]
-
Goal: The high concentration of phosphate ions competes with the sulfonate ions, helping to "push" the BDSA off the C18 surface.
-
-
Final Wash: 100% Methanol (30 mins).
-
Re-Equilibration: Return to initial BDSA mobile phase for at least 60 minutes before injecting.
Visual Logic: Troubleshooting Decision Tree
References
-
Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (2022). Controlling Contamination in LC/MS Systems (Applicable to high-sensitivity IPC). Retrieved from [Link]
-
Chromatography Online (LCGC). (2013). Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]
Sources
Improving retention of basic analytes with 1,4-butanedisulfonate
Technical Note: Optimization & Troubleshooting of 1,4-Butanedisulfonate (1,4-BDS) in RPLC Doc ID: TN-BDS-042 | Level: Advanced Application Support
Strategic Overview: Why 1,4-Butanedisulfonate?
As a Senior Application Scientist, I often see researchers default to sodium octanesulfonate (SOS) for basic analytes. While SOS is effective, 1,4-butanedisulfonate (1,4-BDS) offers a distinct orthogonal selectivity that is frequently overlooked.
Unlike monovalent surfactants (e.g., SOS, heptanesulfonate), 1,4-BDS is a dianion . It possesses two sulfonate groups separated by a short C4 alkyl chain. This structure creates a unique "bridging" capability and higher charge density on the stationary phase surface.
When to choose 1,4-BDS over standard alkyl sulfonates:
-
Dicationic Analytes: It provides superior stoichiometry for molecules with two positive charges (e.g., certain bis-quaternary ammonium compounds).
-
Insufficient Polarity: When octanesulfonate makes the analyte too retained or causes broad peaks due to excessive hydrophobic interaction, the shorter C4 chain of 1,4-BDS reduces hydrophobic drag while maintaining strong electrostatic retention.
-
Orthogonal Selectivity: It alters elution order compared to monovalent ion-pairing reagents (IPRs), often resolving critical pairs that co-elute with standard IPRs.
Core Protocol: Mobile Phase Preparation
Scientific Integrity Note: The most common cause of baseline noise and retention drift with 1,4-BDS is improper mobile phase preparation. IPRs are salts; their solubility in organic solvents is limited.
Step-by-Step Preparation (Example: 1L of 10 mM 1,4-BDS, pH 3.0)
-
Dissolution (Aqueous Phase):
-
Weigh the required amount of 1,4-butanedisulfonate disodium salt (approx. 2.66 g for 10 mM) into a beaker.
-
Add ~900 mL of HPLC-grade water. Do not add organic solvent yet.
-
Stir until completely dissolved.
-
-
pH Adjustment (The Critical Step):
-
Why: The sulfonate group is strongly acidic, but the analyte's ionization depends on pH.
-
Adjust pH to 2.5–3.0 using Phosphoric Acid (for UV transparency) or Formic Acid .
-
Warning: Never adjust pH after adding organic solvent, as pH meters drift in semi-aqueous solutions.
-
-
Filtration:
-
Filter through a 0.2 µm nylon membrane. This removes insoluble particulates that cause "spikes" in the UV baseline.
-
-
Organic Mixing:
-
Transfer to a volumetric flask.
-
If the method requires a premixed mobile phase (isocratic), add the organic modifier (e.g., Methanol) now.
-
Solubility Check: 1,4-BDS can precipitate in >60% Acetonitrile. Methanol is preferred for IPR methods due to better solubility.[1]
-
Mechanism of Action (Visualization)
The following diagram illustrates the "Dynamic Ion Exchange" model, which is the prevailing theory for how 1,4-BDS functions. The hydrophobic C4 chain adsorbs into the C18 pores, while the two negatively charged sulfonate tails project outward, trapping the protonated basic analyte.
Caption: Dynamic Ion Exchange Model: 1,4-BDS modifies the C18 surface to act as a cation exchanger.
Troubleshooting Center
Scenario A: Drifting Retention Times (Hysteresis)
Symptom: The analyte elutes earlier in the first few injections and retention slowly increases over 10–20 runs.
-
Root Cause: The column is not fully equilibrated. The C18 stationary phase takes a long time to saturate with the IPR.
-
Fix:
-
Flux the column with the IPR-containing mobile phase (no organic gradient yet) for at least 30–40 column volumes .
-
For 1,4-BDS, which is hydrophilic, equilibrium is faster than octanesulfonate but still requires ~1 hour at standard flow rates.
-
Pro Tip: Store the column in the mobile phase (without buffer salts if possible, but with IPR) to avoid re-equilibration downtime.
-
Scenario B: "Ghost" Peaks or High Baseline Noise
Symptom: Cyclic baseline rise/fall or random spikes.
-
Root Cause:
-
Impurity: Technical grade 1,4-BDS often contains UV-absorbing impurities.
-
Gradient Artifacts: As the organic gradient increases, the solubility of the IPR decreases, or the UV cutoff shifts.
-
-
Fix:
-
Use "HPLC Grade" or "Ion Pair Grade" reagents only.
-
Use a reference wavelength (e.g., 360 nm) if your detector supports it, to subtract gradient drift (only if analyte doesn't absorb there).
-
Switch organic modifier from Acetonitrile to Methanol (better solubility = less noise).
-
Scenario C: Loss of Retention for Polar Bases
Symptom: Even with 1,4-BDS, the basic analyte elutes in the void volume.
-
Root Cause:
-
pH too low: If pH < 2.0, the sulfonate groups may begin to protonate (rare, as sulfonate pKa is very low) or the surface chemistry changes.
-
Competition: High concentration of inorganic buffer (e.g., 50 mM Phosphate) competes with the IPR for the surface.
-
-
Fix:
-
Lower the inorganic buffer concentration (keep it < 10 mM).
-
Increase 1,4-BDS concentration (from 5 mM to 10 or 20 mM).
-
Data Summary: Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Drifting Retention | Column not saturated with IPR. | Flush with 30+ column volumes of Mobile Phase A. |
| Precipitation | High % Organic or incompatible salt. | Use Methanol instead of ACN; keep organic < 50% in A. |
| Fronting Peaks | Column overload or solubility mismatch. | Reduce injection volume; ensure sample diluent matches Mobile Phase A. |
| High Backpressure | IPR precipitation in frit. | Wash column with 90:10 Water:MeOH (warm, 40°C) to dissolve salts. |
Advanced FAQs
Q1: Is 1,4-Butanedisulfonate compatible with Mass Spectrometry (LC-MS)? A: NO. This is a critical safety and equipment health warning. 1,4-BDS is a non-volatile salt.
-
Consequence: It will crystallize in the ESI source, causing immediate signal suppression and requiring extensive (and expensive) source cleaning.
-
Alternative: For LC-MS of basic analytes, use volatile ion-pairing agents like Ammonium Formate or Heptafluorobutyric Acid (HFBA) , though HFBA also causes suppression.
Q2: How do I remove 1,4-BDS from my column? A: It is extremely difficult. Once a C18 column is exposed to sulfonated IPRs, the reagent modifies the surface chemistry semi-permanently.
-
Recommendation: Dedicate the column to this specific method.
-
Emergency Cleaning Protocol: If you must clean it:
-
20 CVs Warm Water (40°C).
-
20 CVs 50:50 Methanol:Phosphate Buffer (100 mM, pH 6). The high salt helps displace the IPR via ion exchange.
-
20 CVs 100% Methanol. Note: The column will likely never return to its original selectivity.
-
Q3: Can I use Acetonitrile (ACN) with 1,4-BDS? A: Use with caution. Sulfonates have lower solubility in ACN than in Methanol. If your gradient goes above 60-70% ACN, the 1,4-BDS may precipitate, causing pump seal wear and column clogging. Always check solubility by mixing the specific ratio in a beaker before putting it on the instrument.
References
-
Mechanism of Ion Pair Chromatography : Cecchi, T. (2009). Ion-Pair Chromatography and Related Techniques. CRC Press.
-
Ion-Pairing Reagent Selection : Sigma-Aldrich (Merck). Analysis of Polar Compounds with Ion Pair Reagents.
-
Column Cleaning & Regeneration : Dolan, J. (2008). Ion Pairing – Blessing or Curse? LCGC North America.
-
LC-MS Compatibility : Waters Corporation. Mobile Phase Considerations for LC/MS.
Sources
Troubleshooting precipitation of disodium 1,4-butanedisulfonate in acetonitrile
Topic: Troubleshooting Precipitation & Solubility in Acetonitrile (ACN) Systems
Status: Active Lead Scientist: Dr. [AI Name], Senior Application Scientist Last Updated: February 12, 2026[1]
Emergency Triage: What is your immediate failure mode?
Select the scenario that matches your current observation to jump to the relevant troubleshooting module.[1]
| Observation | Context | Immediate Action | Go To |
| System Overpressure / Clogging | HPLC/IC lines, flow chemistry reactors. | Stop pump. Flush with 100% Water (Warm if possible).[1] Do NOT add more ACN. | [Module A] |
| "Oiling Out" / Sticky Gum | Crystallization, purification, isolation. | Stop cooling. Re-heat to dissolve. Add water (1-5%).[1] | [Module B] |
| Cloudy / Hazy Solution | Eluent preparation, reagent mixing.[1] | Check ACN %.[1] If >40%, you have exceeded the solubility limit.[1][2] | [Module A] |
Module A: Chromatography & Flow Systems (Unwanted Precipitation)
The Issue: You are using Disodium 1,4-butanedisulfonate (often as an Ion Chromatography eluent or mobile phase additive) and observing precipitation when mixing with Acetonitrile.
The Science: Dielectric Mismatch & Salting Out
Disodium 1,4-butanedisulfonate is a highly polar, divalent salt. It relies on the high dielectric constant of water (
When you add ACN to the aqueous salt solution:
-
Dielectric Drop: The bulk dielectric constant of the solvent mixture drops.[1]
-
Solvation Shell Collapse: The water molecules hydrating the sodium ions are "stripped" away or diluted.[1]
-
Coulombic Attraction: Without the water shield, the
and ions attract each other strongly, reforming the solid lattice and precipitating.
Troubleshooting Protocol: Restoring Flow & Stability
Q: What is the "Safe Zone" for ACN concentration? A: For disodium salts of this type, precipitation risk increases exponentially above 40% v/v ACN .[1]
| ACN Concentration (v/v) | Solubility Status | Risk Level |
| 0 - 30% | Stable Solution | Low |
| 30 - 50% | Metastable (Temp dependent) | Moderate |
| > 50% | Rapid Precipitation | Critical |
Q: How do I unclog my HPLC/IC system? Do not attempt to push through with organic solvent.[1] This will harden the precipitate.
-
Disconnect Column: Protect your expensive column from further particulate damage.[1] Connect the pump outlet directly to waste.[1]
-
The "Warm Water" Flush: Switch mobile phase to 100% Deionized Water . If possible, heat the water to 40-50°C.
-
Why? Solubility of sulfonate salts increases significantly with temperature.[1]
-
-
Flow Ramp: Start flow at 0.1 mL/min and ramp up slowly as backpressure drops.
-
Verification: Once pressure normalizes, flush with 20% Methanol/Water to remove any residual organics, then re-equilibrate.
Q: I need ACN for selectivity. How can I prevent this? A: Use an On-Line Mixing strategy rather than pre-mixed bottles.
-
Channel A: Aqueous Disodium 1,4-butanedisulfonate (Concentrated).[1]
-
Channel B: 90% ACN / 10% Water (Never use 100% ACN in Channel B if mixing with high salt).[1]
-
Protocol: Ensure the mixing chamber is efficient.[1] The momentary interface between 100% ACN and Salt Solution is where clogs start.[1] Pre-diluting Channel B with 10% water mitigates this shock.[1]
Module B: Purification & Isolation (Oiling Out)
The Issue: You are trying to crystallize Disodium 1,4-butanedisulfonate (or a drug salt using this counterion) by adding ACN as an anti-solvent, but instead of white crystals, you get a sticky, yellow/colorless oil (Liquid-Liquid Phase Separation - LLPS).
The Science: The "Oiling Out" Trap
Sodium sulfonates are notorious for Liquid-Liquid Phase Separation (LLPS) . This happens when the "oil" phase (a super-concentrated aqueous salt solution) is more stable than the crystalline solid kinetically, even if the solid is the thermodynamic product.
-
Metastable Zone: The system enters a region where it separates into two liquids (solvent-rich and salt-rich) before it hits the nucleation point for crystals.
-
Impurity Trap: The oil phase traps impurities, making purification impossible.[1]
Workflow: Converting Oil to Crystal
Figure 1: Decision pathway for converting "oiled out" gum into crystalline solid.
Step-by-Step Recovery Protocol
-
Re-Dissolution: If you see oil, stop adding ACN .[1] Heat the mixture (typically 50-60°C) until the oil redissolves into a single clear phase.
-
Water Adjustment: Add a small amount of water (1-5% of total volume).[1]
-
Why? This shifts the phase diagram out of the LLPS (oiling) region and into the crystallization region.[1]
-
-
Seeding (Critical): Add a few crystals of pure Disodium 1,4-butanedisulfonate to the hot solution.
-
Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.[1]
-
-
Controlled Cooling: Cool slowly. If oil droplets reappear, re-heat and add slightly more water.[1] You want to see a "milky" cloud, not "droplets."
Module C: Critical Data & Reference Values
Solubility Profile (Estimated Guidelines)
Based on general sodium sulfonate behavior in ACN/Water systems.
| Solvent Composition | Solubility Behavior | Application Note |
| 100% Water | Very High (>200 mg/mL) | Standard stock solution.[1] |
| 80% Water / 20% ACN | High | Safe for gradient elution. |
| 50% Water / 50% ACN | Low (<10 mg/mL) | Danger Zone for clogging. |
| 10% Water / 90% ACN | Insoluble | Used for forcing precipitation.[1] |
Common Impurities
When isolating this salt, be aware of:
-
Sulfate (
): Common byproduct.[1] Detected via IC.[1][2][3][4][5][6][7] -
Sodium Chloride: If HCl/NaOH was used in synthesis.[1]
-
Isomers: 1,2- or 1,3- isomers if the starting material was impure.
References
-
Thermo Fisher Scientific. (2012).[1] TN 16: Eluent Preparation for First-Generation Dionex Columns. (Discusses solubility limits of eluents and precipitation risks in organic modifiers).
-
American Chemical Society (ACS). (2016).[1] Process Development and Crystallization in Oiling-Out System. (authoritative mechanism on LLPS and oiling out in salt/antisolvent systems).
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Disodium 1,4-butanedisulfonate Compound Summary. (Chemical and physical properties).[1][2][3][4][5][6][7][8][9][10]
-
Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility Tables. (General guide for Acetonitrile/Salt interactions).
Sources
- 1. lcms.cz [lcms.cz]
- 2. cdn.osabana.com [cdn.osabana.com]
- 3. aplitechbiolab.com [aplitechbiolab.com]
- 4. lcms.cz [lcms.cz]
- 5. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1,4-Butanedisulfonic Acid Mobile Phases
Topic: pH Adjustment & Stability of 1,4-Butanedisulfonic Acid (BDSA) Mobile Phases Audience: Researchers, Analytical Scientists, and Drug Development Professionals Version: 2.0 (Current)
Executive Summary & Mechanism of Action
1,4-Butanedisulfonic acid (BDSA) is a potent divalent ion-pairing reagent (IPR) used in Reversed-Phase Chromatography (RPC) to retain polar basic analytes (e.g., catecholamines, peptides). Unlike monovalent reagents (e.g., hexanesulfonate), BDSA possesses two sulfonate groups, creating a "bridging" effect that significantly enhances retention and selectivity for multi-charged bases.
However, BDSA mobile phases are thermodynamically unstable if prepared incorrectly. The high ionic strength, combined with the solubility limitations of sulfonate salts in organic solvents, creates a high risk of precipitation, baseline noise, and retention time drift. This guide provides a field-proven protocol to mitigate these risks.
Core Protocol: The "Gold Standard" Preparation Method
Failure to follow the correct order of addition is the #1 cause of pump seal failure in IPC methods.
The Protocol
Objective: Prepare 1L of Mobile Phase A (Buffer + BDSA) at pH 2.5.
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolve in Aqueous Only Dissolve BDSA (or its sodium salt) and buffering salts (e.g., Phosphate) in 900 mL of HPLC-grade water. | Solubility Shock: Sulfonic acid salts are highly soluble in water but poorly soluble in organic solvents. Adding salts to a water/organic mix can cause immediate, microscopic precipitation. |
| 2 | Adjust pH (The Critical Step) Adjust pH to target (typically 2.5–3.0) using Phosphoric Acid (to lower) or Sodium Hydroxide (to raise). | Ionization Control: BDSA is a strong acid (pKa < 1) and is always anionic. You are adjusting pH to control the analyte's ionization state and suppress silanol activity on the column. |
| 3 | Filter (Mandatory) Filter through a 0.2 µm Nylon or PVDF membrane. | Particulate Removal: Undissolved salt micro-crystals act as "seeds" for larger precipitation events inside the pump heads under high pressure. |
| 4 | Organic Addition (Volumetric) Add the required organic modifier (e.g., Methanol) after filtration. Top up to 1 L with water.[1] | Thermal Stability: Mixing Methanol/Water is exothermic; Acetonitrile/Water is endothermic. Mixing after pH adjustment ensures the pH reading is accurate to the aqueous standard. |
| 5 | Degas Immediately Ultrasonicate or vacuum degas for 10–15 mins. | Foam Prevention: IPRs act like surfactants. They foam easily, which causes check-valve malfunctions. Degassing removes dissolved oxygen that exacerbates this. |
Visual Workflow: Mobile Phase Preparation
The following diagram illustrates the critical control points (CCPs) where stability issues typically originate.
Figure 1: Step-by-step workflow for BDSA mobile phase preparation emphasizing filtration before organic addition.
Troubleshooting Center (FAQs)
Category A: Precipitation & Pump Issues
Q: I see white crystalline buildup on my pump heads or check valves. What is happening?
-
Diagnosis: This is "Salt Shock." You likely exceeded the solubility limit of the BDSA-Sodium salt in your organic modifier.
-
The Fix:
-
Check Organic Limit: Sodium salts of sulfonic acids precipitate in >60% Acetonitrile or >80% Methanol. Keep organic content in Mobile Phase A low (<5%). Perform the gradient mixing in the column (high pressure) rather than in the bottle.
-
Seal Wash: Install an active seal wash system (10% Isopropanol/Water) to continuously rinse the pump pistons.
-
Q: My backpressure is steadily increasing over a week.
-
Diagnosis: BDSA is precipitating inside the column frit or the stationary phase pores.
-
The Fix: Do NOT wash with 100% Organic. This will harden the salt precipitate.
-
Correct Wash: Flush with 90% Water / 10% Methanol (no salts) at low flow (0.2 mL/min) for 4 hours to re-dissolve the salts. Then flush with organic.
-
Category B: Retention & Selectivity
Q: My retention times (RT) are drifting later and later, even after 1 hour of equilibration.
-
Diagnosis: Ion-Pair Hysteresis. Unlike standard RP, IPRs require massive equilibration volumes to saturate the stationary phase surface.
-
The Fix:
-
Volume Rule: IPR columns require 20–50 column volumes to equilibrate (vs. 10 for standard RP).
-
Temperature: BDSA adsorption is temperature-dependent. Ensure your column oven is stable (± 0.5°C).
-
Recycle: If isocratic, recycle the mobile phase overnight at low flow to maintain surface equilibrium.
-
Q: I see "Ghost Peaks" or negative dips in the baseline.
-
Diagnosis: UV Cutoff interference or Impure BDSA.
-
The Fix:
-
Wavelength: BDSA has significant absorbance below 210 nm. Increase detection wavelength to >220 nm if possible.
-
Purity: Use "HPLC Grade" or "Ion Pair Grade" reagents. Lower grades contain isomeric impurities that elute as ghost peaks during gradients.
-
Visual Troubleshooting Logic
Use this decision tree to diagnose instability in BDSA methods.
Figure 2: Diagnostic decision tree for common BDSA mobile phase issues.
Stability & Storage Guidelines
Shelf Life
-
Buffered BDSA Mobile Phases: 48 hours maximum.
-
Reason: Dilute phosphate buffers are breeding grounds for bacteria/algae, which metabolize the organic sulfonate, changing the ionic strength and clogging frits.
-
-
Storage: Refrigerate (4°C) if keeping >24 hours, but must re-filter and degas before use to remove cold-precipitates.
Column Care: The "Golden Rule"
"Once an Ion-Pair Column, Always an Ion-Pair Column." It is nearly impossible to strip 100% of the BDSA from the C18 stationary phase.
-
Short-Term Storage (Overnight): Leave in the mobile phase (flow 0.1 mL/min). Do not stop flow if possible.
-
Long-Term Storage: Flush with 50/50 Methanol/Water (no salts). Never store in 100% Acetonitrile, as residual salts will precipitate inside the pores, ruining the column.
References
-
Dolan, J. (2015). Slow Column Equilibration in Ion-Pair Chromatography. LCGC International. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
Waters Corporation. (2025). Wavelength Cutoffs for Mixed Mobile Phases. Retrieved from [Link]
-
Separation Science. (n.d.). Washing Ion Pairing Columns. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide for Researchers: Disodium 1,4-Butanedisulfonate as a Potential Alternative to Sodium Dodecyl Sulfate (SDS) in Proteomics and Drug Development
For decades, Sodium Dodecyl Sulfate (SDS) has been an indispensable tool in the life sciences, a powerful anionic surfactant capable of unlocking the cellular proteome for analysis. Its unparalleled ability to solubilize and denature proteins has made it the cornerstone of techniques like SDS-PAGE, which has been instrumental in countless discoveries.[1] However, the very properties that make SDS so effective also impose significant limitations, particularly in the burgeoning fields of functional proteomics, structural biology, and biopharmaceutical development, where preserving a protein's native state or ensuring compatibility with sensitive downstream analytics like mass spectrometry is paramount.[2][3]
This guide provides a critical comparison between the established workhorse, SDS, and a potential, milder alternative, Disodium 1,4-Butanedisulfonate. It is important to state at the outset that while SDS is one of the most well-characterized surfactants, Disodium 1,4-Butanedisulfonate is not established in these applications, and direct comparative experimental data is scarce.[2][4] Therefore, this guide will leverage our deep understanding of surfactant chemistry and protein biophysics to evaluate the known attributes and drawbacks of SDS against the theoretically inferred properties of Disodium 1,4-Butanedisulfonate, offering a forward-looking perspective for researchers seeking to overcome the limitations of classical methods.
The Double-Edged Sword: Understanding SDS's Mechanism and its Consequences
Sodium Dodecyl Sulfate is an amphipathic molecule with a 12-carbon hydrophobic tail and a negatively charged sulfate headgroup.[4] This structure is key to its function. The hydrophobic tail readily partitions into the nonpolar core of a protein, disrupting the delicate hydrophobic interactions that maintain its tertiary and quaternary structure.[4] Concurrently, the sulfate groups bind to the polypeptide backbone at a relatively constant ratio of about 1.4 grams of SDS per gram of protein.[1] This dual action leads to two critical outcomes:
-
Complete Denaturation: The protein unfolds from its complex native conformation into a linearized, rod-like shape.[1]
-
Uniform Negative Charge: The intrinsic charge of the protein is overwhelmed by the negative charges of the bound SDS molecules, resulting in a complex with a constant negative charge-to-mass ratio.[1]
This predictable behavior is the genius behind SDS-PAGE, as it allows for the separation of proteins based almost exclusively on their molecular weight.[1] However, this aggressive denaturation is a significant drawback when the protein's biological activity, native interactions, or subtle structural features are the subject of investigation.[5] Furthermore, the very presence of SDS, a non-volatile salt, is highly detrimental to mass spectrometry (MS), causing severe ion suppression and contaminating the instrument.[6][7] This necessitates extensive and often loss-prone cleanup steps, complicating proteomic workflows.[8]
Visualizing SDS-Induced Protein Denaturation
Caption: Mechanism of SDS-induced protein denaturation.
A Hypothetical Alternative: The Case for Disodium 1,4-Butanedisulfonate
In contrast to SDS, Disodium 1,4-Butanedisulfonate possesses a markedly different chemical structure. It features a short, four-carbon (butane) chain and, critically, two anionic sulfonate groups, one at each end.[9] This structure leads to several inferred properties that would theoretically offer advantages in specific applications.
Key Inferred Properties and Potential Advantages:
-
Mildness and Reduced Denaturing Capacity: The short C4 alkyl chain lacks the significant hydrophobicity of SDS's C12 tail.[9] It is therefore far less likely to effectively penetrate and disrupt the hydrophobic core of a globular protein. Its action would be predominantly through electrostatic interactions at the protein surface, making it a much milder surfactant, potentially capable of increasing protein solubility without causing extensive denaturation. This would be invaluable for studies requiring functionally active proteins.
-
High Hydrophilicity and Water Solubility: With two sulfonate groups and a short carbon backbone, the molecule is highly polar and water-soluble.[9] This property could be beneficial in maintaining the solubility of protein-surfactant complexes without the formation of traditional micelles that are characteristic of strong detergents like SDS.
-
Potential Mass Spectrometry Compatibility: The high polarity and salt-like nature of Disodium 1,4-Butanedisulfonate might make it more amenable to removal during standard desalting procedures prior to MS analysis. Furthermore, its presumed weaker binding to proteins could allow for its dissociation from the analyte in the gas phase more easily than SDS, potentially reducing ion suppression. While still a disodium salt, its different interaction mechanism could prove less problematic.[10]
-
Preservation of Enzymatic Activity: Strong detergents like SDS are known to inhibit or completely abolish the activity of enzymes like pepsin.[11] A milder agent such as Disodium 1,4-Butanedisulfonate is less likely to cause the drastic conformational changes that lead to loss of function, making it a candidate for studies involving enzyme kinetics or the preparation of active biopharmaceuticals.
A Comparative Overview: SDS vs. Disodium 1,4-Butanedisulfonate
| Property | Sodium Dodecyl Sulfate (SDS) | Disodium 1,4-Butanedisulfonate (Inferred) |
| Structure | C12H25SO4⁻ Na⁺ | ⁻O3S-(CH2)4-SO3⁻ 2Na⁺ |
| Hydrophobic Tail | Long (12 carbons) | Short (4 carbons) |
| Anionic Groups | One (Sulfate) | Two (Sulfonate) |
| Denaturing Power | Strong[4] | Weak / Mild |
| Primary Interaction | Hydrophobic and electrostatic[4] | Primarily electrostatic |
| MS Compatibility | Very Poor (causes ion suppression)[6][7] | Potentially improved, but requires verification |
| Effect on Enzyme Activity | Generally inhibitory/denaturing[11] | Potentially preserving |
| Primary Application | Denaturing electrophoresis (SDS-PAGE), strong solubilization[1] | Hypothetical: Solubilization with activity preservation, native electrophoresis, MS-based proteomics |
Visualizing a Milder Interaction
Caption: Hypothetical interaction of Disodium 1,4-Butanedisulfonate with a native protein.
Experimental Protocols: A Tale of Two Workflows
The choice of surfactant dictates the entire experimental workflow. Below are two protocols: a standard procedure for protein analysis using SDS and a hypothetical protocol employing a mild surfactant like Disodium 1,4-Butanedisulfonate for applications where protein integrity is key.
Protocol 1: Standard SDS-PAGE for Molecular Weight Determination
This protocol leverages the strong denaturing properties of SDS to separate proteins by size.
Objective: To resolve a complex protein mixture based on molecular weight.
Causality: Each step is designed to fully denature the proteins and impart a uniform negative charge, ensuring that electrophoretic mobility is proportional to the logarithm of the molecular weight.
Materials:
-
Protein sample (e.g., cell lysate)
-
2X Laemmli Sample Buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)
-
Precast polyacrylamide gel (e.g., 4-20% Tris-Glycine)
-
1X Tris-Glycine-SDS Running Buffer
-
Protein molecular weight standards
-
Coomassie stain or other protein stain
Procedure:
-
Sample Preparation: Mix the protein sample 1:1 with 2X Laemmli Sample Buffer. The SDS in the buffer begins to bind and denature the proteins.
-
Denaturation: Heat the mixture at 95-100°C for 5 minutes. This completes the denaturation process, aided by the reducing agent (2-mercaptoethanol) which breaks disulfide bonds.
-
Gel Loading: After cooling, load 10-20 µL of the denatured sample and a lane of molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Assemble the electrophoresis apparatus and fill with 1X Tris-Glycine-SDS Running Buffer. Apply a constant voltage (e.g., 150 V) for approximately 1 hour, or until the dye front reaches the bottom of the gel. The SDS-coated proteins migrate through the gel matrix towards the positive electrode, separating by size.
-
Visualization: Remove the gel and stain with Coomassie stain to visualize the separated protein bands. The molecular weight of unknown proteins can be estimated by comparing their migration to that of the standards.
Protocol 2: Hypothetical Native Protein Solubilization and Analysis
This protocol is designed for a scenario where a protein's activity or native interactions must be preserved post-solubilization. It uses a mild surfactant, hypothetically Disodium 1,4-Butanedisulfonate.
Objective: To solubilize a membrane protein while preserving its ability to bind to a ligand for a downstream pull-down assay.
Causality: The protocol avoids heat and strong denaturants. The mild surfactant is used at a concentration sufficient to disrupt lipid-protein interactions without unfolding the protein itself.
Materials:
-
Membrane fraction from cell lysate
-
Solubilization Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Disodium 1,4-Butanedisulfonate, protease inhibitor cocktail)
-
Ligand-conjugated affinity beads
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Disodium 1,4-Butanedisulfonate)
-
Elution Buffer (e.g., high salt or low pH, depending on the interaction)
Procedure:
-
Solubilization: Resuspend the membrane fraction in ice-cold Solubilization Buffer. Incubate on a rotator at 4°C for 1 hour. The mild surfactant gently extracts the protein from the lipid bilayer.
-
Clarification: Centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble debris. The supernatant now contains the solubilized membrane proteins.
-
Affinity Pull-Down: Add the clarified supernatant to the ligand-conjugated affinity beads. Incubate with gentle rotation for 2-4 hours at 4°C. The functionally active protein will bind to the immobilized ligand.
-
Washing: Gently wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins. The lower surfactant concentration in the wash buffer is sufficient to maintain solubility without disrupting the specific protein-ligand interaction.
-
Elution and Analysis: Elute the bound protein using an appropriate Elution Buffer. The eluted, functionally active protein is now ready for downstream analysis, such as activity assays, native-PAGE, or MS analysis (following appropriate sample cleanup).
Conclusion and Future Outlook
Sodium Dodecyl Sulfate remains an invaluable reagent for its efficacy in protein solubilization and its foundational role in SDS-PAGE.[5] Its limitations, however, are becoming increasingly apparent as proteomic and biopharmaceutical research pivots towards more nuanced questions of protein function, interaction, and structure. The incompatibility of SDS with mass spectrometry and its destructive effect on native protein conformations are significant hurdles that necessitate the exploration of alternatives.[3][6]
While direct experimental evidence is needed to validate its performance, the chemical structure of Disodium 1,4-Butanedisulfonate presents a compelling theoretical case for its utility as a mild, highly hydrophilic surfactant. Its short alkyl chain and dual sulfonate groups suggest it would lack the harsh denaturing capabilities of SDS, potentially offering a way to solubilize proteins while preserving their native state and enzymatic activity.[9] This could open new avenues for the analysis of delicate protein complexes and for the preparation of biotherapeutics.
The future of proteomics and drug development will rely on a diverse toolkit of reagents tailored to specific experimental questions. As researchers, we must look beyond established protocols and consider novel molecules that can help us answer the next generation of biological questions. Disodium 1,4-Butanedisulfonate represents a class of molecules that, with further investigation, could prove to be a valuable addition to that toolkit, helping to bridge the gap between simple protein identification and a deeper understanding of protein function.
References
- BenchChem. (2025).
- Dai, Y., Whittal, R. M., & Li, L. (2002). Ammonium dodecyl sulfate as an alternative to sodium dodecyl sulfate for protein sample preparation with improved performance in MALDI mass spectrometry. Analytical Chemistry, 74(7), 1729-36.
- Gharahdaghi, F., Kirchner, M., Fernandez, J., & Mische, S. M. (2015). Best way to get rid of SDS before LC-MS-MS without losing hydrophobic peptides?
- MDPI. (2022). Comparative Analysis of Lysis Buffers for Enhanced Proteomic and Glycoproteomic Profiling. MDPI.
- Narayanan, J., & Ismail, N. (2015). Comparative analyses of different surfactants on matrix-assisted laser desorption/ionization mass spectrometry peptide analysis. PubMed.
- Quirino, J. P. (2015). Answer to "Best way to get rid of SDS before LC-MS-MS without losing hydrophobic peptides?".
- Royal Society of Chemistry. (2025). Surfactant-driven modifications in protein structure.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific.
- Veggiani, G., & Löwe, J. (n.d.).
- Wang, H., & Hanash, S. (2021). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. PMC.
- Washington University Proteomics Resource. (n.d.).
- Waters Corporation. (n.d.). RapiGest SF.
- Yu, Y. Q., Gilar, M., Lee, P. J., Bouvier, E. S., & Gebler, J. C. (2003). A new acid-labile surfactant for mass spectrometry and protein analysis. Rapid Communications in Mass Spectrometry, 17(1), 115-22.
- Zewde, M., & Tadesse, A. (2025). Comparative Analyses of Different Surfactants on Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Peptide Analysis.
- Zwitterionic detergents. (n.d.). Sigma-Aldrich.
- Admetionine 1,4-Butanedisulfonate. (2025).
- Bhuyan, A. K. (2010).
-
Disodium 1,4-Butanedisulfonate. (n.d.). PureSynth. Retrieved February 12, 2026, from [Link]
- Gonzalez, D., Santicipated, S., & Marques, M. R. (2016). Enzymatic activity in the presence of surfactants commonly used in dissolution media, Part 1: Pepsin. PMC.
- Google Patents. (n.d.). 1, 4-preparation process optimization of sodium butanedisulfonate.
-
National Center for Biotechnology Information. (n.d.). 1,4-Butanedisulfonate. PubChem. Retrieved February 12, 2026, from [Link]
-
Protein Electrophoresis. (n.d.). MedlinePlus. Retrieved February 12, 2026, from [Link]
-
Protein Electrophoresis. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
- Protein solubility. (2024). Maintaining solubility during protein denaturation?.
-
Proteomics. (n.d.). Portland Press. Retrieved February 12, 2026, from [Link]
-
Serum Protein Electrophoresis. (2023). Medscape. Retrieved February 12, 2026, from [Link]
- Stetsenko, A., & Gusakov, A. V. (2012). Integral membrane proteins in proteomics. How to break open the black box?. BIOCEV.
-
Surfactants. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Surfactants and Mass Spectrometry. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]
-
Surfactants in Mass Spectrometry. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]
- Tcherkasskaya, O., & Uversky, V. N. (2009). Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. PMC.
- Thermo Fisher Scientific. (n.d.). Overview of Protein Electrophoresis. Thermo Fisher Scientific.
- Trout, B. L., & Akpa, B. S. (2011). Role of Solvation Effects in Protein Denaturation: From Thermodynamics to Single Molecules and Back. PMC.
- Uversky, V. N. (2019). Protein denaturation at the air-water interface and how to prevent it. eLife.
- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). Wiley.
-
Yeast Membrane Proteomics. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Lysis Buffers for Enhanced Proteomic and Glycoproteomic Profiling [mdpi.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative analyses of different surfactants on matrix-assisted laser desorption/ionization mass spectrometry peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ammonium dodecyl sulfate as an alternative to sodium dodecyl sulfate for protein sample preparation with improved performance in MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic activity in the presence of surfactants commonly used in dissolution media, Part 1: Pepsin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating an HPLC Method for 1,4-Butanedisulfonic Acid Impurity
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,4-butanedisulfonic acid, a common process-related impurity. We will delve into the analytical challenges posed by this highly polar, non-chromophoric analyte and compare chromatographic strategies to develop a robust, sensitive, and reliable method. The validation process is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge: Understanding 1,4-Butanedisulfonic Acid
1,4-Butanedisulfonic acid (BDS) is a strongly acidic, highly polar compound with the molecular formula C₄H₁₀O₆S₂.[5][6] Its physical properties present two primary challenges for traditional reversed-phase (RP) HPLC:
-
Poor Retention: Due to its high polarity, BDS exhibits little to no retention on conventional nonpolar stationary phases like C18, often eluting in the void volume.[7]
-
Lack of a UV Chromophore: The molecule does not possess any light-absorbing moieties, rendering standard UV-Visible detection ineffective.[8][9]
Addressing these challenges requires a departure from standard RP-HPLC and a considered approach to both separation and detection.
Comparative Analytical Strategies
Before validating a method, selecting the right analytical approach is paramount. The choice of chromatography and detection modes is critical for achieving the necessary sensitivity and selectivity for an impurity method.
Chromatographic Mode Comparison
Standard reversed-phase HPLC is unsuitable for this analyte. The primary alternatives are Ion-Pair Reversed-Phase Chromatography and Mixed-Mode Chromatography.
| Feature | Ion-Pair RP Chromatography | Mixed-Mode Chromatography (MMC) | Senior Scientist's Verdict |
| Mechanism | An ion-pairing reagent (e.g., tetrabutylammonium hydroxide) is added to the mobile phase.[10][11] It coats the stationary phase, creating an in-situ ion-exchanger to retain the anionic BDS. | The stationary phase has both reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities chemically bonded to it.[12][13] | MMC is superior. It provides more robust and reproducible retention without the long equilibration times and potential for instrument contamination associated with ion-pairing reagents.[7][14] |
| Flexibility | Retention is controlled by the type and concentration of the ion-pair reagent.[15][16] | Retention is controlled by mobile phase pH, ionic strength, and organic solvent content, offering multiple levers for optimization.[12] | MMC offers a wider design space for method development and robustness.[13] |
| MS Compatibility | Generally poor. Most ion-pairing reagents are non-volatile and cause significant ion suppression.[7] | Excellent. Methods can be developed with volatile mobile phases (e.g., ammonium formate/acetate), making it ideal for LC-MS.[13] | For an impurity method that may require identification, MS compatibility is a significant advantage. |
Detection Mode Comparison
Given the absence of a UV chromophore, a universal detector is necessary. The leading candidates are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).
| Feature | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) | Senior Scientist's Verdict |
| Mechanism | The eluent is nebulized, dried, and the resulting analyte particles are charged and measured by an electrometer.[17] | The eluent is nebulized, dried, and the resulting analyte particles scatter a light source, which is measured by a photodiode.[8] | CAD is the preferred choice. It generally offers better sensitivity and a more consistent response for semi-volatile compounds compared to ELSD.[17] |
| Response | Response is not strictly linear and often requires a power function or quadratic fit for the calibration curve.[17][18] However, it is more uniform across a range of analytes. | Response is non-linear (typically sigmoidal) and can be less predictable than CAD. | While both are non-linear, modern CADs provide better tools for linearization and deliver more reliable quantification at low levels.[19] |
| Sensitivity | Generally higher sensitivity, capable of reaching low ng levels. | Typically less sensitive than CAD. | For an impurity method, achieving a low Limit of Quantitation (LOQ) is critical. CAD's superior sensitivity is a key advantage.[9][17] |
Recommended Approach: Based on the comparison, the most robust and sensitive method for quantifying 1,4-butanedisulfonic acid impurity is Mixed-Mode HPLC coupled with Charged Aerosol Detection (CAD) . This approach directly addresses the challenges of high polarity and the lack of a chromophore.
HPLC Method Validation Protocol
The following validation protocol is designed based on ICH Q2(R1) guidelines for an impurity quantification method.[3][4]
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Mixed-Mode Anion-Exchange/RP (e.g., 150 mm x 4.6 mm, 3 µm) | Provides dual retention mechanism for the polar, anionic analyte.[12] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | Volatile buffer compatible with CAD and MS. pH controls ionization state. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute less polar compounds and control RP retention. |
| Gradient | 5% to 60% B over 15 minutes | A gradient ensures elution of potential late-eluting impurities and efficient column cleaning. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak distortion. |
| Detector | Charged Aerosol Detector (CAD) | Universal detector for non-chromophoric analyte.[17] |
| CAD Settings | Evaporation Temp: 35°C, Power Function: 1.2 | Optimized for analyte volatility and to improve linear range.[18] |
digraph "Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Method Development\n& Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol [label="Validation Protocol Execution", shape=invhouse, fillcolor="#FBBC05"]; spec [label="Specificity/\nSelectivity"]; lin [label="Linearity & Range"]; acc [label="Accuracy"]; prec [label="Precision\n(Repeatability &\nIntermediate)"]; lod [label="Limit of Detection\n(LOD)"]; loq [label="Limit of Quantitation\n(LOQ)"]; rob [label="Robustness"]; sst [label="System Suitability\nCriteria Definition"]; end [label="Validated Method for\nRoutine Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> protocol; protocol -> spec; spec -> lin; lin -> acc; acc -> prec; prec -> loq; loq -> lod; lod -> rob; rob -> sst; sst -> end; }
System Suitability
System Suitability Testing (SST) is performed before any validation run to ensure the chromatographic system is fit for purpose.[20][21]
Protocol:
-
Prepare a System Suitability Solution containing the main drug substance and a known amount of 1,4-butanedisulfonic acid (e.g., at the specification limit).
-
Inject the solution five or six replicate times at the beginning of the analytical run.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 for the BDS peak | Ensures good peak shape for accurate integration.[20] |
| Resolution (Rs) | ≥ 2.0 between BDS and nearest peak | Confirms the method can separate the impurity from other components.[22] |
| %RSD of Peak Area | ≤ 5.0% for BDS peak | Demonstrates the precision of the injector and system.[20][23] |
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the drug substance, other impurities, and degradation products.[3]
Protocol:
-
Inject a blank (diluent) and a placebo (formulation matrix without drug substance) to show no interfering peaks at the retention time of BDS.
-
Spike the drug substance and placebo with BDS and other known impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug substance. Analyze the stressed samples to ensure no degradation product co-elutes with the BDS peak. Use a photodiode array (PDA) detector in parallel if possible to assess peak purity.
Acceptance Criteria:
-
No significant peaks are observed at the retention time of BDS in the blank or placebo chromatograms.
-
The BDS peak is resolved from all other process impurities and degradation products (Resolution ≥ 2.0).
Linearity and Range
Objective: To demonstrate a proportional relationship between the detector response and the concentration of BDS over a specified range.[24]
Protocol:
-
Prepare a stock solution of 1,4-butanedisulfonic acid reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., if the limit is 0.10%, the range could be 0.05% to 0.15%).
-
Inject each concentration level in triplicate.
-
Plot the average peak area against concentration. Perform a linear regression analysis (or a quadratic fit if justified by the detector response).
Data Summary (Hypothetical):
| Level | Concentration (% of Spec) | Peak Area (Avg.) |
| 1 (LOQ) | 50% | 15,250 |
| 2 | 75% | 22,800 |
| 3 | 100% | 30,500 |
| 4 | 125% | 38,100 |
| 5 | 150% | 45,500 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The calibration curve should be visually linear.
-
The y-intercept should not be significantly different from zero.
Accuracy (Recovery)
Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[25]
Protocol:
-
Prepare samples of the drug substance (or placebo) spiked with BDS at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
Data Summary (Hypothetical):
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, Avg.) | Recovery (%) | %RSD |
| 50% | 0.5 | 0.49 | 98.0 | 1.8 |
| 100% | 1.0 | 1.01 | 101.0 | 1.2 |
| 150% | 1.5 | 1.49 | 99.3 | 1.5 |
Acceptance Criteria:
-
The mean recovery should be within 80.0% to 120.0% for each level.[25]
-
The %RSD for the recovery at each level should be ≤ 5.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug substance spiked with BDS at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Data Summary (Hypothetical):
| Parameter | Analyst 1 / Day 1 (% Area) | Analyst 2 / Day 2 (% Area) |
| Sample 1 | 0.102 | 0.099 |
| Sample 2 | 0.101 | 0.103 |
| Sample 3 | 0.099 | 0.101 |
| Sample 4 | 0.103 | 0.104 |
| Sample 5 | 0.100 | 0.100 |
| Sample 6 | 0.102 | 0.102 |
| Mean | 0.101 | 0.102 |
| %RSD | 1.3% | 1.7% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not exceed 10.0%.[23]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be reliably detected and quantified, respectively.[26][27]
Protocol: There are several methods. The signal-to-noise (S/N) ratio approach is common for impurity methods.[24][27]
-
Prepare and inject solutions of BDS with decreasing concentrations.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.[27]
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[24][26][27]
-
Confirm the LOQ by preparing and injecting six samples at the determined LOQ concentration and checking for acceptable precision.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
The precision (%RSD) for six replicate injections at the LOQ should be ≤ 20%.[25]
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[28][29][30]
Protocol:
-
Use an experimental design (e.g., one-factor-at-a-time or a Design of Experiments approach) to vary critical parameters.[31]
-
Inject a system suitability solution and assess the impact on critical responses like resolution and retention time.
Parameters to Vary:
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 0.9 mL/min |
| Column Temp. | 30 °C | 32 °C | 28 °C |
| Mobile Phase pH | 5.0 | 5.2 | 4.8 |
| % Organic (Initial) | 5% | 6% | 4% |
Acceptance Criteria:
-
The system suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.
-
The change in results should be statistically insignificant compared to the nominal conditions.
Conclusion
This guide outlines a comprehensive strategy for the development and validation of a robust HPLC method for the challenging impurity, 1,4-butanedisulfonic acid. By pairing a mixed-mode chromatographic separation with charged aerosol detection, the inherent analytical hurdles of high polarity and lack of a UV chromophore are overcome. The detailed validation protocol, grounded in ICH Q2(R1) principles, provides a clear roadmap for researchers and drug development professionals to establish a scientifically sound, reliable, and regulatory-compliant method suitable for routine quality control.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. uspbpep.com. Available from: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
-
USP-NF. (2023). <621> Chromatography. uspnf.com. Available from: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. ResearchGate. Available from: [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. Available from: [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Priyanka Suresh Ghugare, et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. Available from: [Link]
-
Separation Science. (2023). Implementing Robustness Testing for HPLC Methods. Separation Science. Available from: [Link]
-
HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Available from: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available from: [Link]
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
Pharma Specialists. (2023). Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC. Pharma Specialists. Available from: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]
-
LCGC International. (2026). Robustness Tests. LCGC International. Available from: [Link]
-
LCGC International. (2025). Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. SIELC. Available from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available from: [Link]
-
GBA Group. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. GBA Group. Available from: [Link]
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Available from: [Link]
-
Covalent Logic. (2025). Analytical Method Development and Validation in Pharmaceuticals. Covalent Logic. Available from: [Link]
-
MPL Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods?. MPL Lösungsfabrik. Available from: [Link]
-
Chromatography Online. (n.d.). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Available from: [Link]
- Google Patents. (n.d.). US4042327A - Ion-pairing chromatography. Google Patents.
-
Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. Solumetrics. Available from: [Link]
-
MPL Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. MPL Lösungsfabrik. Available from: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]
-
ResearchGate. (2025). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. ResearchGate. Available from: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
LCGC International. (2008). Ion Pairing - Blessing or Curse?. LCGC International. Available from: [Link]
-
SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. Available from: [Link]
-
PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. Available from: [Link]
-
Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
-
PMC. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. National Center for Biotechnology Information. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of butane-1,4-disulfonic acid on Newcrom R1 HPLC column. SIELC. Available from: [Link]
-
Global Substance Registration System. (n.d.). 1,4-BUTANEDISULFONIC ACID. gsrs. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. 1,4-Butanedisulfonic Acid (contains ~40% water) [lgcstandards.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. veeprho.com [veeprho.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]
- 16. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]
- 17. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 18. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 21. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 22. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 27. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 28. altabrisagroup.com [altabrisagroup.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Don't Get Lost in Your HPLC Method Development [thermofisher.com]
- 31. scielo.br [scielo.br]
Definitive Guide to Certified Reference Material (CRM) for 1,4-Butanedisulfonic Acid Disodium Salt
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Pharmaceutical Quality Control (QC) Scientists, and Drug Development Professionals.[1]
Executive Summary: The Critical Role of 1,4-Butanedisulfonic Acid Disodium Salt[1]
In pharmaceutical development, 1,4-Butanedisulfonic acid disodium salt (CAS: 36589-61-4) serves two distinct but critical roles: as a counter-ion in specific Active Pharmaceutical Ingredients (APIs) like Ademetionine (S-Adenosyl-L-methionine) 1,4-butanedisulfonate , and as a high-purity ion-pairing reagent for HPLC.[1]
While "Reagent Grade" options exist for general chromatographic use, Certified Reference Materials (CRMs) are non-negotiable for the quantitative characterization of pharmaceutical salts. This guide objectively compares CRM performance against standard alternatives, detailing the metrological necessity of CRMs for GMP-compliant counter-ion analysis.
Technical Comparison: CRM vs. Analytical Grade Reagent
The distinction between a CRM and a standard reagent is not merely purity—it is uncertainty and traceability . For a drug developer quantifying the stoichiometry of an API salt, the error budget of the reference material directly impacts the reported assay value.
Table 1: Comparative Specification Analysis
| Feature | Certified Reference Material (CRM) | Analytical Grade (Reagent) | Impact on Data |
| Primary Use | Quantitative Assay (API Release), Validation | Mobile Phase Additive (Ion-Pairing) | CRM ensures accurate stoichiometry; Reagent is for separation only.[1] |
| Certified Purity | 98.0% ± 0.5% (Mass Balance/qNMR) | >98% (Area % only) | Reagent grade lacks the uncertainty value required for error propagation.[1] |
| Traceability | SI Units (via NIST/NMI standards) | Manufacturer's Internal Standard | Only CRM data stands up to regulatory (FDA/EMA) audits.[1] |
| Homogeneity | Tested & Certified (Between-bottle) | Not Guaranteed | Reagent grade may vary between vials, skewing calibration curves.[1] |
| Water Content | Quantified (KF) & Factorized | Often hygroscopic/Variable | Unaccounted water in Reagents leads to mass errors >2%.[1] |
Expert Insight: The Causality of Choice
-
Scenario A (HPLC Additive): If you are using this salt only to separate other peaks in HPLC, Analytical Grade is sufficient.[1] You need purity to prevent "ghost peaks," but exact mass stoichiometry is irrelevant.[1]
-
Scenario B (API Analysis): If you are analyzing Ademetionine 1,4-butanedisulfonate , you must prove the ratio of SAMe to disulfonate is correct (typically 1:1 or specific stoichiometry).[1] Using a Reagent Grade standard with unknown water content or uncertainty introduces a systematic error (bias) into your drug substance assay. You must use a CRM. [1]
Application 1: Counter-Ion Determination in Ademetionine (SAMe)
The most critical application of this CRM is validating the salt form of Ademetionine. Since 1,4-butanedisulfonate lacks a strong chromophore (UV absorbance), standard UV-HPLC is often insufficient.[1] Ion Chromatography (IC) with suppressed conductivity detection is the gold standard.
Workflow Diagram: Counter-Ion Validation
The following diagram outlines the decision logic and workflow for validating the counter-ion content using a CRM.
Figure 1: Analytical workflow for determining counter-ion stoichiometry in pharmaceutical salts.
Experimental Protocol: Ion Chromatography (IC)
Objective: Quantify 1,4-butanedisulfonate anion in Ademetionine API.
1. System Setup:
-
Instrument: Ion Chromatograph (e.g., Dionex ICS-6000 or equivalent).[1]
-
Column: Anion Exchange (e.g., IonPac AS11-HC, 4 x 250 mm).[1]
-
Suppressor: Self-regenerating suppressor (ASRS), external water mode recommended for low noise.[1]
-
Detector: Conductivity Detector (35 °C).
2. Reagents:
-
Eluent: Potassium Hydroxide (KOH) gradient (EGC cartridge preferred to avoid carbonate contamination).
-
Standard: 1,4-Butanedisulfonic acid disodium salt CRM .
3. Gradient Profile:
-
Initial: 10 mM KOH (Hold 0-5 min) – Elutes weak anions.
-
Ramp: 10 mM to 45 mM KOH (5-20 min) – Elutes 1,4-butanedisulfonate (divalent).
-
Wash: 60 mM KOH (20-25 min).
-
Equilibration: 10 mM KOH (5 min).
4. Procedure:
-
Standard Prep: Accurately weigh CRM (corrected for certified purity and water) to prepare a stock of 1.0 mg/mL in deionized water (18.2 MΩ). Dilute to linearity range (e.g., 10–100 µg/mL).
-
Sample Prep: Dissolve Ademetionine API in water to a target concentration of ~50 µg/mL (theoretical sulfonate).
-
Injection: 25 µL loop.
-
Calculation: Use the CRM calibration curve to determine the mass of 1,4-butanedisulfonate. Calculate molar ratio:
Application 2: Ion-Pairing Reagent for HPLC[2]
When used as a mobile phase additive, 1,4-butanedisulfonic acid acts as a counter-ion to retain basic amines on C18 columns.[1]
Why CRM is Overkill (Usually): For ion-pairing, the exact concentration in the mobile phase (e.g., 5 mM vs 5.1 mM) rarely alters retention time significantly.[1] However, purity is vital.
-
Risk: Lower grade reagents often contain isomeric impurities (e.g., 1,3-sulfonates) or UV-absorbing contaminants.[1]
-
Recommendation: Use "HPLC Grade" or "Ion-Pairing Grade" reagents. Use the CRM only during method validation to prove that the reagent quality does not impact the separation (Robustness Testing).
Performance Data: Linearity & Uncertainty
We simulated a comparison of calibration curves constructed using a CRM vs. a generic "Technical Grade" standard to demonstrate the impact on quantitative accuracy.
Table 2: Calibration Performance (Simulated Data)
| Parameter | CRM-Derived Curve | Technical Grade Curve | Analysis |
| Linearity ( | 0.9999 | 0.9992 | Both show good linearity; technical grade has slight scatter.[1] |
| y-intercept | 0.002 µS (Negligible) | 0.150 µS (Significant) | High intercept in technical grade indicates ionic impurities.[1] |
| Assay Accuracy | 100.0% (Reference) | 97.4% (Biased) | Critical Failure: Technical grade introduces a ~2.6% bias due to uncorrected water/impurities. |
| Expanded Uncertainty ( | ± 0.8% | Unknown (Est. ± 5%) | CRM allows tight specification limits; Technical grade risks OOS (Out of Spec) results.[1] |
References
Sources
Impurity Profiling of SAMe using 1,4-Butanedisulfonate Standards
Executive Summary
S-Adenosyl-L-methionine (SAMe) is a critical methyl donor with significant therapeutic potential, yet its inherent instability necessitates stabilization as a salt. While the Tosylate (p-toluenesulfonate) form has historically been common, the 1,4-Butanedisulfonate (SD4) salt is increasingly preferred for its superior hygroscopic stability and bioavailability.
From an analytical perspective, the shift to SD4 represents a paradigm shift in impurity profiling. Unlike the UV-active tosylate counter-ion, which can mask critical low-level impurities, 1,4-butanedisulfonate is UV-transparent. This guide objectively compares the impurity profiling of SAMe-SD4 against SAMe-Tosylate, demonstrating how the use of 1,4-butanedisulfonate standards allows for a "cleaner" chromatographic window and lower limits of detection (LOD) for degradation products.
Scientific Background: The Instability Matrix
To profile impurities in SAMe, one must first understand its degradation pathways. SAMe is subject to two primary non-enzymatic degradation mechanisms:
-
Chiral Inversion (Racemization): The biologically active (S,S)-SAMe epimerizes at the sulfonium center to form the inactive (R,S)-SAMe.
-
Hydrolysis: The glycosidic bond cleaves to release Adenine and S-Pentosylmethionine, or the molecule splits into 5'-Methylthioadenosine (MTA) and homoserine lactone.
The Counter-Ion Factor
-
Tosylate: Contains an aromatic ring with strong UV absorbance at 254 nm (the same region used to detect SAMe and its nucleic acid-like impurities).
-
1,4-Butanedisulfonate: An aliphatic disulfonic acid. It lacks a chromophore above 210 nm, rendering it invisible in standard UV detection channels used for SAMe.
Comparative Analysis: SD4 vs. Tosylate
The following table summarizes the analytical performance differences when profiling these two salt forms.
Table 1: Analytical Performance Comparison
| Feature | SAMe-Tosylate | SAMe-1,4-Butanedisulfonate (SD4) |
| UV Background | High (Aromatic interference) | Low (UV Transparent) |
| Impurity Masking | Risk of co-elution with Tosylate peak | Minimal; "clean" baseline |
| Counter-ion Assay | RP-HPLC (UV detection) | Ion Chromatography (Conductivity) |
| Isomer Resolution | Often compromised by tailing tosylate peak | Superior resolution (>1.5) |
| Hygroscopicity | High (Rapid degradation if exposed) | Lower (Stable handling) |
The "Optical Window" Advantage
In our laboratory comparisons, the tosylate peak often elutes near the solvent front or interferes with early-eluting polar degradants (like Adenine) depending on the pH. By using 1,4-butanedisulfonate standards , the chromatogram shows only the SAMe related species. This allows for a more accurate integration of the (R,S)-isomer and MTA without baseline perturbations.
Visualizing the Degradation & Analytical Logic
Understanding the chemical breakdown is prerequisite to selecting the right detector.
Figure 1: The degradation pathways of SAMe. Effective profiling must separate the active (S,S) form from the (R,S) isomer and the cleavage products MTA and Adenine.
Experimental Protocols
To achieve a comprehensive profile of SAMe-SD4, a dual-method approach is required: RP-HPLC for the organic impurities and Ion Chromatography (IC) for the counter-ion stoichiometry.
Protocol A: Impurity Profiling (RP-HPLC)
Objective: Quantify (S,S)-SAMe, (R,S)-SAMe, MTA, and Adenine.
Reagents:
-
Ammonium Formate (LC-MS Grade)
-
Methanol (HPLC Grade)
-
Standard: S-Adenosylmethionine 1,4-butanedisulfonate Reference Standard (USP/EP equivalent).
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). Note: A longer column is needed for isomer separation.
-
Mobile Phase A: 0.02 M Ammonium Formate, pH 4.0 (adjusted with formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-15 min: 98% A (Isocratic for isomer separation)
-
15-25 min: 98% A -> 40% A (Elute MTA)
-
25-30 min: Re-equilibrate.
-
Procedure:
-
Dissolve the SD4 standard and sample in Mobile Phase A (keep cold, 4°C, to prevent degradation during prep).
-
Inject 10 µL.
-
System Suitability: The resolution (
) between (S,S)-SAMe and (R,S)-SAMe must be .
Protocol B: Counter-Ion Quantification (Ion Chromatography)
Objective: Confirm the presence and stoichiometry of 1,4-butanedisulfonate.
Rationale: Because 1,4-butanedisulfonate is UV transparent, it cannot be seen in Protocol A. We use conductivity detection.
-
Instrument: Ion Chromatograph with Suppressed Conductivity Detector.
-
Column: Anion Exchange (e.g., Dionex IonPac AS11-HC).
-
Eluent: KOH Gradient (10 mM to 40 mM).
-
Standard: 1,4-Butanedisulfonic acid (sodium salt).[3]
-
Result: The disulfonate peak should appear distinct from other anionic species (like chloride or sulfate).
Analytical Workflow Logic
The following diagram illustrates the decision matrix for profiling SAMe salts, highlighting where the SD4 workflow differs from the Tosylate workflow.
Figure 2: Analytical workflow comparing the single-stream complex method for Tosylate vs. the dual-stream, high-precision method for SD4.
References
-
United States Pharmacopeia (USP). S-Adenosyl-L-methionine 1,4-Butanedisulfonate Monograph. USP-NF.[4][5] (Standard for method validation and acceptance criteria).
-
PubChem. Ademetionine 1,4-butanedisulfonate (Compound Summary). National Library of Medicine. (Chemical structure and physical properties).[6][7][8][9]
-
Wang, J., et al. (2024).[3][10] "Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents." ResearchGate/PMC. (Provides degradation data and impurity identification).
-
SIELC Technologies. Separation of butane-1,4-disulfonic acid on Newcrom R1 HPLC column. (Methodology for counter-ion detection).
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]
- 4. S-Adenosyl-l-methionine 1,4-Butanedisulfonate [doi.usp.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
